Technical Documentation Center

N-Cyano-N'-methyl-ethanimidamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Cyano-N'-methyl-ethanimidamide
  • CAS: 56563-12-3

Core Science & Biosynthesis

Foundational

The Chemical Properties and Strategic Applications of N-Cyano-N'-methyl-ethanimidamide: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing the scale-up of complex active pharmaceutical ingredients (APIs) and agrochemicals, I frequently encounter low-molecular-weight building blocks that dictate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing the scale-up of complex active pharmaceutical ingredients (APIs) and agrochemicals, I frequently encounter low-molecular-weight building blocks that dictate the success of an entire synthetic route. N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3)[1] is a premier example. Also known systematically as N-cyano-N'-methylacetamidine, this molecule is the architectural keystone in the synthesis of neonicotinoid insecticides, most notably Acetamiprid[2].

Beyond its foundational role in agriculture, its unique cyanoamidine pharmacophore has garnered attention in pharmaceutical development. Recent pharmacological screenings have demonstrated its potential as an inhibitor of dipeptidyl peptidase IV (DPP-4)—a primary target for Type 2 diabetes management—as well as exhibiting baseline antiviral properties (). This guide synthesizes the physicochemical properties, structural dynamics, and field-proven protocols for utilizing this versatile intermediate.

Physicochemical Profiling and Structural Dynamics

Understanding the reactivity of N-Cyano-N'-methyl-ethanimidamide requires an analysis of its electronic distribution. The molecule features a highly conjugated "push-pull" electron delocalization system ()[3]. The cyano group (-C≡N) acts as a powerful electron-withdrawing moiety (the "pull"), while the methylamino group (-NHCH3) serves as an electron-donating group (the "push").

This dynamic stabilizes the amidine core, lowering the pKa of the secondary amine proton. When deprotonated, it forms a highly stable ambident anion, making it an exceptional, regioselective nucleophile for SN2 alkylation reactions.

Table 1: Physicochemical Properties of N-Cyano-N'-methyl-ethanimidamide

ParameterValue / Description
Chemical Name N-Cyano-N'-methyl-ethanimidamide
Common Synonyms N-cyano-N'-methylacetamidine, Acetamiprid Metabolite IS-1-1
CAS Number 56563-12-3[1]
Molecular Formula C4H7N3[1]
Molecular Weight 97.12 g/mol
Boiling Point 132.6 °C at 760 mmHg[1]
Density 0.96 g/cm³[4]
Flash Point 34 °C[4]
Structural Feature Push-pull cyanoamidine resonance system

Mechanistic Role in Neonicotinoid Synthesis

The most prominent industrial application of N-Cyano-N'-methyl-ethanimidamide is its coupling with 2-chloro-5-(chloromethyl)pyridine to synthesize the broad-spectrum neonicotinoid, Acetamiprid ()[5].

In my experience optimizing this route, regioselectivity is the primary challenge. The molecule possesses multiple nitrogen centers. However, due to the resonance stabilization provided by the cyano group, base-promoted deprotonation occurs cleanly at the methyl-bearing amidine nitrogen. The resulting anion attacks the electrophilic chloromethyl carbon of the pyridine derivative, yielding the tertiary amine core of Acetamiprid.

Workflow A N-Cyano-N'-methyl-ethanimidamide (Nucleophile) B Base (K2CO3) Deprotonation A->B C Ambident Anion Intermediate (Resonance Stabilized) B->C -H+ E Nucleophilic Substitution (SN2) C->E D 2-Chloro-5-(chloromethyl)pyridine (Electrophile) D->E F Acetamiprid (Target Neonicotinoid) E->F -KCl

Synthetic workflow for Acetamiprid utilizing N-Cyano-N'-methyl-ethanimidamide as a nucleophile.

Experimental Protocol: Self-Validating Synthesis of Acetamiprid

To ensure high yield and purity, the following protocol utilizes kinetic control and incorporates a built-in validation mechanism.

Reagents:

  • N-Cyano-N'-methyl-ethanimidamide (1.0 eq)

  • 2-Chloro-5-(chloromethyl)pyridine (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Base-Promoted Deprotonation: Suspend N-Cyano-N'-methyl-ethanimidamide and K₂CO₃ in anhydrous acetonitrile. Stir at room temperature for 30 minutes.

    • Causality & Expertise: Why use K₂CO₃ instead of a stronger base like Sodium Hydride (NaH)? While NaH provides quantitative deprotonation, it can lead to localized heating and degradation of the cyano group. K₂CO₃ offers a heterogeneous, mild deprotonation environment. The insoluble base slowly generates the amidine anion, which is immediately consumed by the electrophile, preventing di-alkylation side-reactions.

  • Electrophilic Addition: Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile dropwise over 20 minutes.

  • Reaction Monitoring (Self-Validating Step): Heat the mixture to reflux (~80 °C) for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) eluent.

    • Validation Logic: The protocol validates itself in real-time. The starting amidine is highly polar and will remain near the baseline. As the reaction progresses, a new, less polar spot (Rf ~ 0.4) will emerge. Because the product contains a conjugated pyridyl ring, this new spot will be highly UV-active at 254 nm, providing unambiguous confirmation of SN2 progression.

  • Workup and Isolation: Cool to room temperature and filter off the inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

    • Causality: The aqueous wash effectively removes unreacted polar starting materials and residual salts, while the organic layer retains the target neonicotinoid.

  • Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, evaporate, and validate the crude product via LC-MS. The target mass for Acetamiprid (C10H11ClN4) will appear as an [M+H]+ peak at m/z 223.1 ().

Environmental Pharmacokinetics: Metabolite IS-1-1

In environmental science and agricultural pharmacokinetics, N-Cyano-N'-methyl-ethanimidamide is tracked under the designation Acetamiprid Metabolite IS-1-1 [6]. When Acetamiprid is applied to crops, Cytochrome P450 enzymes in both target insects and the environment catalyze the oxidative cleavage of the pyridylmethyl-nitrogen bond. This degradation pathway releases the cyanoamidine core back into the soil. Tracking this specific metabolite is a mandatory protocol for assessing the ecological half-life of neonicotinoids and ensuring compliance with global Maximum Residue Limits (MRLs).

Safety, Handling, and Storage

In my tenure directing synthetic scale-ups, I have found that the handling of N-Cyano-N'-methyl-ethanimidamide requires strict thermal and environmental control.

  • Flammability: With a reported flash point of 34 °C[1], the compound presents a flammability risk that mandates inert atmospheric conditions (e.g., Nitrogen or Argon blanketing) during large-scale transfers.

  • Toxicity: While it does not readily release free cyanide under ambient conditions, thermal decomposition or exposure to strong acids can trigger the release of highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides.

  • Storage: It must be stored at 2-8 °C in a dry, well-ventilated environment, sealed away from strong oxidizers and acids.

References

  • N-Cyano-N'-methyl-ethanimidamide Basic Information & Properties . LookChem. Available at: [Link]

  • Acetamiprid Compound Summary . PubChem - National Institutes of Health (NIH). Available at:[Link]

  • New insights on the molecular features and electrophysiological properties of neonicotinoid insecticides . ResearchGate. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to N-cyano-N'-methylacetamidine: A Key Intermediate in Neonicotinoid Synthesis

This guide provides a comprehensive technical overview of N-cyano-N'-methylacetamidine, a pivotal, yet often unheralded, intermediate in the synthesis of neonicotinoid insecticides. While not widely studied as a standalo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of N-cyano-N'-methylacetamidine, a pivotal, yet often unheralded, intermediate in the synthesis of neonicotinoid insecticides. While not widely studied as a standalone compound, its structural motif is central to the biological activity of blockbuster agrochemicals. This document will delve into its logical synthesis, predicted chemical properties, and its crucial role as a reactive building block for drug development professionals and researchers in the agrochemical and pharmaceutical industries.

Introduction: The Unseen Importance of a Core Moiety

N-cyano-N'-methylacetamidine represents a fascinating case study in medicinal and process chemistry. Its discovery is intrinsically linked to the development of the neonicotinoid class of insecticides. These compounds act as agonists at the nicotinic acetylcholine receptor (nAChR) in insects, leading to potent insecticidal activity. A prominent example is Acetamiprid, where the N-cyano-N'-methylacetamidine core is a crucial pharmacophore.

The N-cyanoamidine functional group is a bioisostere of the nitroguanidine and nitromethylene groups found in earlier neonicotinoids like imidacloprid. This substitution was a key developmental step, modulating the compound's binding affinity to the insect nAChR and altering its environmental persistence and toxicity profile. Understanding the synthesis and reactivity of the N-cyano-N'-methylacetamidine intermediate is therefore fundamental to appreciating the structure-activity relationships within this important class of molecules and for designing novel analogues.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of N-cyano-N'-methylacetamidine can be logically approached as a two-step process, starting from readily available precursors. The initial step involves the formation of an N-methylated cyanoacetamide, which is then converted to the target N-cyanoamidine.

Step 1: Synthesis of 2-Cyano-N-methylacetamide

The precursor, 2-Cyano-N-methylacetamide, is synthesized via the aminolysis of a cyanoacetic ester with methylamine. This is a well-established and efficient reaction.

Reaction: Ethyl cyanoacetate + Methylamine → 2-Cyano-N-methylacetamide + Ethanol

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add a solution of methylamine (2.0 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Slowly add ethyl cyanoacetate (1.0 equivalent) dropwise to the cooled methylamine solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-Cyano-N-methylacetamide as a solid.[1]

Step 2: Proposed Synthesis of N-cyano-N'-methylacetamidine

The conversion of the acetamide precursor to the final N-cyanoamidine is a more complex transformation. While a direct, one-pot reaction from 2-Cyano-N-methylacetamide is not well-documented for this specific molecule, a plausible route can be inferred from the synthesis of related N-cyanoamidines. This typically involves the formation of an imidate intermediate, followed by reaction with cyanamide.

Proposed Reaction Pathway:

  • Formation of an Imidate Intermediate: 2-Cyano-N-methylacetamide is first converted to the corresponding methyl acetimidate. This can be achieved by reaction with a methylating agent like dimethyl sulfate or by forming the imidoyl chloride using a reagent like phosphorus pentachloride followed by reaction with methanol.

  • Reaction with Cyanamide: The isolated imidate intermediate is then reacted with cyanamide in the presence of a base to form the N-cyano-N'-methylacetamidine.

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Cyanoamidine Formation (Proposed) Ethyl_cyanoacetate Ethyl cyanoacetate 2_Cyano_N_methylacetamide 2-Cyano-N-methylacetamide Ethyl_cyanoacetate->2_Cyano_N_methylacetamide + Methylamine (Aminolysis) Methylamine Methylamine Methylamine->2_Cyano_N_methylacetamide Imidate_Intermediate Methyl Acetimidate Intermediate 2_Cyano_N_methylacetamide->Imidate_Intermediate + Methylating Agent or PCl5/Methanol N_cyano_N_methylacetamidine N-cyano-N'-methylacetamidine Imidate_Intermediate->N_cyano_N_methylacetamidine + Cyanamide

Caption: Proposed two-step synthesis of N-cyano-N'-methylacetamidine.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for N-cyano-N'-methylacetamidine, its properties are predicted based on its precursor and related compounds.

Table of Properties

Property2-Cyano-N-methylacetamide (Precursor)[2][3]N-cyano-N'-methylacetamidine (Predicted)
CAS Number 6330-25-2Not assigned
Molecular Formula C4H6N2OC4H6N4
Molecular Weight 98.10 g/mol 110.12 g/mol
Appearance White to off-white solidLikely a solid at room temperature
Melting Point 82 °CExpected to be higher than the precursor due to increased polarity and potential for hydrogen bonding
Solubility Soluble in water and polar organic solventsExpected to have moderate solubility in polar solvents

Predicted Spectroscopic Characteristics (N-cyano-N'-methylacetamidine):

  • ¹H NMR: Distinct signals for the two methyl groups are expected, likely in the range of 2.0-3.0 ppm. A broad signal corresponding to the N-H proton would also be anticipated.

  • ¹³C NMR: Signals for the two methyl carbons, the amidine carbon, and the cyano carbon would be characteristic. The cyano carbon would appear downfield, typically around 115-120 ppm.

  • IR Spectroscopy: A strong, sharp peak around 2170-2200 cm⁻¹ characteristic of the C≡N stretch of the cyano group would be a key identifying feature. A C=N stretch for the amidine group would be expected around 1640-1680 cm⁻¹, and N-H stretching vibrations would appear as a broad band above 3000 cm⁻¹.

Role in the Synthesis of Neonicotinoids: The Case of Acetamiprid

The primary significance of N-cyano-N'-methylacetamidine lies in its role as a key building block for neonicotinoid insecticides like Acetamiprid. In the synthesis of Acetamiprid, this intermediate provides the core structure that interacts with the insect's nicotinic acetylcholine receptor.

The synthesis of Acetamiprid involves the N-alkylation of the N-cyano-N'-methylacetamidine intermediate with (6-chloro-3-pyridyl)methyl chloride. The nucleophilic nitrogen of the amidine attacks the electrophilic carbon of the pyridylmethyl chloride in an SN2 reaction.

Diagram of Acetamiprid Synthesis Workflow

G Start Simple Precursors (e.g., Ethyl cyanoacetate) Intermediate_1 2-Cyano-N-methylacetamide Start->Intermediate_1 Step 1 Intermediate_2 N-cyano-N'-methylacetamidine Intermediate_1->Intermediate_2 Step 2 Final_Product Acetamiprid Intermediate_2->Final_Product N-alkylation (SN2) Reagent (6-chloro-3-pyridyl)methyl chloride Reagent->Final_Product

Caption: Synthetic workflow from precursors to Acetamiprid.

Conclusion and Future Perspectives

N-cyano-N'-methylacetamidine, while not a widely commercialized end-product itself, is a molecule of significant academic and industrial interest due to its indispensable role in constructing a major class of insecticides. The synthetic pathways and predicted properties outlined in this guide provide a foundational understanding for researchers in agrochemical synthesis and drug discovery.

Further research into direct and more efficient synthetic routes to N-cyano-N'-methylacetamidine could streamline the production of existing neonicotinoids and facilitate the exploration of novel analogues with improved efficacy, selectivity, and environmental profiles. The N-cyanoamidine moiety remains a valuable pharmacophore, and a deeper understanding of its synthesis and reactivity will continue to be a key area of research in the development of next-generation crop protection agents.

References

  • Rauf, A.; Nazish, K. A.; Nasim, F. - ul H.; Yaqoob, A.; Qureshi, A. M. Synthesis of Novel Cyanoacetamides Derivatives and Their Urease Inhibition Studies. Eur. J. Chem.2015 , 6, 163-168. [Link]

  • (PDF) Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. (2026, February 18). [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. (2025, July 5). [Link]

  • N'-Cyano-N-methyl-N-(pyridin-3-ylmethyl)acetimidamide. Pharmaffiliates. [Link]

  • Synthesis of N-alkyled-2-cyanoacetamide derivatives. ResearchGate. [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC. [Link]

  • 2-Cyano-N-methylacetamide. PubChem. [Link]

  • CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • 2-cyano-n-methyl-acetamide cas 6330-25-2. Henan Alfa Chemical Co., Ltd. [Link]

  • Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. MDPI. [Link]

  • A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl. Quick Company. [Link]

Sources

Foundational

N-Cyano-N'-methyl-ethanimidamide: A Core Chemical Intermediate in Agrochemical and Pharmaceutical Synthesis

Executive Summary N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3), frequently referred to as N-cyano-N'-methylacetamidine, is a highly versatile 1[1]. Characterized by its reactive cyano and amide functional groups, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3), frequently referred to as N-cyano-N'-methylacetamidine, is a highly versatile 1[1]. Characterized by its reactive cyano and amide functional groups, it serves as a critical building block in complex organic synthesis. While its most prominent industrial application is acting as the direct precursor to the neonicotinoid insecticide Acetamiprid[1], emerging research highlights its potential as a robust pharmacophore in drug development, particularly for dipeptidyl peptidase IV (DPP-4) inhibition and antiviral therapeutics[].

Physicochemical Profiling & Structural Significance

Understanding the physical properties of N-Cyano-N'-methyl-ethanimidamide is crucial for optimizing reaction conditions, particularly regarding thermal stability, solvent partitioning, and safety during industrial scale-up.

Table 1: Physicochemical Properties of N-Cyano-N'-methyl-ethanimidamide

PropertyValueChemical & Clinical Significance
CAS Number 56563-12-3Unique identifier for regulatory and supply chain tracking[1].
Molecular Formula C4H7N3High nitrogen-to-carbon ratio, ideal for establishing hydrogen-bonding networks in biological targets[1].
Molecular Weight 97.12 g/mol Low molecular weight allows it to act as an efficient, low-steric-hindrance fragment in drug design[3].
Melting Point 97.0 – 100.4 °CSolid-state form at room temperature enables straightforward isolation via crystallization[4].
Boiling Point 132.6 °C (at 760 mmHg)Moderate volatility; requires controlled heating and reflux systems during synthesis[1][].
Density 0.96 g/cm³Relatively lightweight, which impacts solvent partitioning during aqueous workups[1][].
Flash Point 34 °CModerate flammability; necessitates strict inert-atmosphere safety protocols during handling[1][3].

Mechanistic Synthesis: The Pinner Reaction Pathway

The industrial synthesis of N-Cyano-N'-methyl-ethanimidamide relies on a multi-step sequence starting from readily available4[4]. The process utilizes a modified Pinner reaction to generate an imidate intermediate, followed by sequential cyanation and amination.

Synthesis A Acetonitrile + Methanol (Starting Materials) B HCl (gas), 0°C Anhydrous Conditions A->B C Methyl Acetimidate HCl (Pinner Salt) B->C Validation: White Precipitate D Cyanamide (NH2CN) pH 7-8 C->D E N-Cyanoacetimidic Acid Methyl Ester D->E Validation: TLC (EtOAc:Hexane) F Methylamine (CH3NH2) Nucleophilic Acyl Substitution E->F G N-Cyano-N'-methyl-ethanimidamide (Target Intermediate) F->G Validation: MP 97-100°C

Caption: Step-by-step synthesis of N-Cyano-N'-methyl-ethanimidamide via the Pinner reaction pathway.

Experimental Protocol 1: Self-Validating Synthesis of N-Cyano-N'-methyl-ethanimidamide
  • Pinner Salt Formation:

    • Procedure: Dissolve acetonitrile in anhydrous methanol. Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the temperature at 0°C.

    • Causality: Anhydrous conditions are critical. The presence of water will prematurely hydrolyze the highly reactive imidate intermediate into an ester, drastically reducing the yield and contaminating the batch.

    • Validation Check: The reaction is complete when a dense white crystalline precipitate (methyl acetimidate hydrochloride) forms. Confirm the intermediate's identity via IR spectroscopy (looking for the appearance of a strong C=N stretch around 1650 cm⁻¹).

  • Cyanation:

    • Procedure: Neutralize the Pinner salt and react it with cyanamide (NH₂CN) under strictly controlled pH (7-8).

    • Causality: Maintaining a slightly alkaline pH ensures the cyanamide is sufficiently nucleophilic to attack the imidate carbon without causing base-catalyzed degradation of the substrate.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane mobile phase. The disappearance of the imidate spot validates the formation of N-cyanoacetimidic acid methyl ester.

  • Amination:

    • Procedure: Introduce methylamine (CH₃NH₂) to the reaction mixture.

    • Causality: Methylamine acts as a strong nucleophile, displacing the methoxy leaving group. The reaction is thermodynamically driven by the formation of the highly conjugated, stable N-cyanoamidine system.

    • Validation Check: Isolate the product via crystallization. A 4 confirms the high purity of the synthesized N-Cyano-N'-methyl-ethanimidamide[4].

Agrochemical Application: The Acetamiprid Pathway

The most significant commercial application of N-Cyano-N'-methyl-ethanimidamide is its role as the direct precursor to 5 ((1E)-N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide)[5]. Acetamiprid is a broad-spectrum neonicotinoid that functions as a selective agonist at nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to hyperexcitation, paralysis, and death[6][7].

Acetamiprid I1 N-Cyano-N'-methyl-ethanimidamide (Nucleophile) R Base (K2CO3 or NaH) SN2 Alkylation I1->R I2 2-Chloro-5-(chloromethyl)pyridine (Electrophile) I2->R P Acetamiprid (Active Agrochemical) R->P Validation: HPLC/LC-MS T nAChR Agonism (Pest Central Nervous System) P->T Biological Target

Caption: N-alkylation workflow converting the intermediate into the insecticide Acetamiprid.

Experimental Protocol 2: Self-Validating N-Alkylation to Acetamiprid
  • Deprotonation:

    • Procedure: Suspend N-Cyano-N'-methyl-ethanimidamide in an aprotic polar solvent (e.g., DMF). Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Causality: The base abstracts the acidic proton from the amidine nitrogen. DMF solvates the resulting anion without hydrogen bonding to it, maximizing its nucleophilicity for the subsequent substitution step.

    • Validation Check: If using NaH, the cessation of hydrogen gas evolution indicates complete deprotonation.

  • Nucleophilic Substitution (SN2):

    • Procedure: Dropwise add 2-chloro-5-(chloromethyl)pyridine (CCMP) to the mixture while maintaining the temperature between 20-30°C.

    • Causality: The chloromethyl group of CCMP is highly electrophilic. Controlled, dropwise addition prevents exothermic runaway and limits polyalkylation side reactions.

    • Validation Check: Analyze the reaction mixture via HPLC. The emergence of a peak corresponding to the exact mass of Acetamiprid () validates the successful coupling.

Pharmaceutical and Drug Development Potential

Beyond agriculture, the unique structural motif of N-Cyano-N'-methyl-ethanimidamide is gaining significant traction in pharmaceutical chemistry. The cyanoamidine group acts as a potent bioisostere for various hydrogen-bonding networks.

  • Dipeptidyl Peptidase IV (DPP-4) Inhibition: Derivatives of N-Cyano-N'-methyl-ethanimidamide have exhibited, a key pharmacological target for mitigating type 2 diabetes[]. The highly polarized cyano group can form tight, reversible covalent interactions or strong hydrogen bonds with the catalytic serine or tyrosine residues in the DPP-4 active site, effectively prolonging the half-life of incretin hormones.

  • Antiviral Scaffolds: The compound has demonstrated as a building block against diverse viral strains, including the human immunodeficiency virus (HIV)[]. Its compact, nitrogen-rich structure allows it to be incorporated into larger non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors, enhancing binding affinity through improved electrostatic interactions with viral protein pockets.

Conclusion

N-Cyano-N'-methyl-ethanimidamide is a structurally compact yet chemically profound intermediate. Its reliable reactivity in nucleophilic substitutions and acyl transfers makes it indispensable for the synthesis of the global agrochemical Acetamiprid[1]. Furthermore, its emerging utility in synthesizing DPP-4 inhibitors and antiviral agents highlights its growing importance in modern drug discovery[]. By adhering to strict, self-validating synthetic protocols, researchers can leverage this intermediate to develop next-generation agrochemicals and therapeutics with high precision and yield.

References

  • Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications. InnoSpk. Available at:[Link]

  • Cas 56563-12-3, N-Cyano-N'-methyl-ethanimidamide. LookChem. Available at: [Link]

  • Acetamiprid. PubChem - NIH. Available at: [Link]

  • Japanese journal of gastroenterology research. JJGastro. Available at: [Link]

  • Acetamiprid Draft Risk Assessment for Registration Review. Regulations.gov. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on N-Cyano-N'-methyl-ethanimidamide: Molecular Properties, Synthesis, and Applications

As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in both agrochemical and pharmaceutical pipelines. N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3) is one such compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in both agrochemical and pharmaceutical pipelines. N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3) is one such compound. Far from being a mere chemical curiosity, this specialized amidine derivative acts as a highly reactive electrophilic scaffold. Its unique cyano and amide functional groups make it an indispensable intermediate in the synthesis of complex organic architectures, most notably the neonicotinoid insecticide Acetamiprid, as well as emerging pharmaceutical agents targeting type 2 diabetes and viral infections.

This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows required to successfully isolate and utilize N-Cyano-N'-methyl-ethanimidamide in high-stakes research and industrial environments.

Physicochemical Profiling & Structural Analysis

Before deploying any intermediate into a synthetic workflow, a rigorous understanding of its physical and chemical boundaries is mandatory. N-Cyano-N'-methyl-ethanimidamide possesses a molecular formula of C₄H₇N₃ and a molecular weight of 97.12 g/mol .

The molecule's reactivity is governed by the electron-withdrawing nature of the cyano group (-C≡N) conjugated with the amidine system. This electronic configuration lowers the pKa of the adjacent protons and highly sensitizes the central carbon to nucleophilic attack, a property we exploit during downstream derivatization. Furthermore, its moderate flash point (34 °C) dictates that all handling must occur under inert, well-ventilated conditions to mitigate flammability risks .

Quantitative Data Summary
PropertyValidated Value
Chemical Name N-Cyano-N'-methyl-ethanimidamide
CAS Registry Number 56563-12-3
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
Appearance Off-white to brown crystalline powder
Melting Point 97.2 – 100.4 °C
Boiling Point 132.6 °C at 760 mmHg
Density 0.96 g/cm³
Flash Point 34 °C
Refractive Index 1.479

Mechanistic Synthesis Workflow

The industrial and laboratory-scale preparation of N-Cyano-N'-methyl-ethanimidamide relies on a highly orchestrated, three-phase nucleophilic substitution cascade originating from a Pinner reaction . As scientists, we do not just mix reagents; we engineer environments that force the thermodynamics in our favor.

Step-by-Step Self-Validating Protocol

Phase 1: Imidate Ester Synthesis (Pinner Reaction)

  • Preparation: Charge a dry, nitrogen-purged jacketed reactor with equimolar amounts of anhydrous acetonitrile and anhydrous methanol.

  • Thermal Control: Chill the mixture to 0–5 °C using an ice-brine circulation bath.

    • Causality: The subsequent addition of HCl is highly exothermic. Maintaining strict low temperatures prevents the volatilization of methanol and suppresses unwanted thermodynamic side reactions.

  • Sparging: Slowly bubble anhydrous hydrogen chloride (HCl) gas into the mixture until saturation is achieved.

    • Causality: Strict anhydrous conditions are non-negotiable. The presence of trace water would immediately hydrolyze the highly reactive imidate intermediate into methyl acetate, catastrophically destroying the yield.

  • Self-Validating Step: Withdraw a 0.5 mL aliquot and analyze via real-time ATR-FTIR. The reaction is deemed complete only when the characteristic nitrile stretch (~2250 cm⁻¹) is completely absent, replaced by the iminium C=N stretch (~1650 cm⁻¹).

Phase 2: Cyanation 5. Neutralization: Carefully neutralize the resulting methyl acetimidate hydrochloride salt using a non-nucleophilic base (e.g., sodium methoxide) at 10 °C.

  • Causality: The base frees the imidate from its hydrochloride salt, rendering the electrophilic carbon accessible for the next nucleophilic attack.

  • Addition: Introduce cyanamide dropwise to the free imidate.

    • Causality: Cyanamide acts as a moderate nucleophile, attacking the activated imidate carbon to form N-cyanomethyl acetimidate.

  • Self-Validating Step: Monitor via Thin-Layer Chromatography (TLC) using a UV-active stain until the free imidate spot is fully consumed.

Phase 3: Amination and Product Isolation 8. Nucleophilic Displacement: Add a methanolic solution of methylamine to the reactor.

  • Causality: Methylamine is a significantly stronger nucleophile than the leaving methoxy group. It attacks the intermediate, displacing methanol and forming the final N-Cyano-N'-methyl-ethanimidamide.

  • Crystallization: Concentrate the solvent under reduced pressure and induce crystallization using an ethanol/water gradient.

  • Final Validation: Confirm purity (≥98.0%) via Quantitative NMR (qNMR) and HPLC-UV. The melting point must strictly fall between 97.2 °C and 100.4 °C to validate the crystalline polymorph.

Synthesis A Acetonitrile + Methanol B Dry HCl Sparging (Pinner Reaction) A->B C Methyl Acetimidate Hydrochloride B->C D Cyanamide + Base Neutralization C->D E N-Cyanomethyl Acetimidate D->E F Methylamine Addition (Nucleophilic Substitution) E->F G N-Cyano-N'-methyl- ethanimidamide F->G

Figure 1: Multi-step synthetic pathway of N-Cyano-N'-methyl-ethanimidamide via Pinner reaction.

Pharmacological & Agrochemical Applications

The true value of N-Cyano-N'-methyl-ethanimidamide lies in its role as a versatile pharmacophore scaffold. Its unique geometry and electron distribution allow it to bind effectively to specific biological targets or serve as a precursor for highly active agents.

Agrochemical Dominance (Acetamiprid) The primary industrial application of this compound is as a direct intermediate in the synthesis of Acetamiprid, a broad-spectrum neonicotinoid insecticide . By reacting N-Cyano-N'-methyl-ethanimidamide with 2-chloro-5-(chloromethyl)pyridine, the resulting Acetamiprid molecule acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to rapid paralysis and death while maintaining a low toxicity profile in mammals.

Emerging Pharmaceutical Frontiers Beyond agriculture, high-purity N-Cyano-N'-methyl-ethanimidamide has exhibited significant potential in drug discovery. Recent pharmacological screenings have identified it as a foundational building block for synthesizing inhibitors of dipeptidyl peptidase IV (DPP-4), a primary target for mitigating type 2 diabetes by prolonging the action of incretin hormones . Furthermore, its derivatives are currently under investigation for their antiviral potential, specifically demonstrating binding affinity against human immunodeficiency virus (HIV) targets .

Applications Core N-Cyano-N'-methyl- ethanimidamide Agro Agrochemical Development Core->Agro Primary Precursor Pharma Pharmaceutical Development Core->Pharma Pharmacophore Scaffold Acetamiprid Acetamiprid (Neonicotinoid Insecticide) Agro->Acetamiprid DPP4 DPP-4 Inhibitors (Type 2 Diabetes) Pharma->DPP4 Antiviral Antiviral Agents (HIV Targets) Pharma->Antiviral

Figure 2: Downstream applications of N-Cyano-N'-methyl-ethanimidamide in agrochemicals and pharmaceuticals.

Conclusion

For researchers and drug development professionals, mastering the chemistry of N-Cyano-N'-methyl-ethanimidamide unlocks a powerful tool in organic synthesis. By adhering to strict anhydrous protocols during its synthesis and leveraging real-time self-validating analytics (FTIR, HPLC, qNMR), scientists can guarantee the high purity required for both agrochemical scale-up and sensitive pharmaceutical screening.

References

  • Innospk. "Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications". Available at:[Link][1]

Sources

Foundational

Physical characteristics like melting and boiling points

Thermodynamic Realities in Drug Design: A Technical Guide to API Physical Characteristics Executive Summary In pharmaceutical development, the physical characteristics of an Active Pharmaceutical Ingredient (API)—specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Realities in Drug Design: A Technical Guide to API Physical Characteristics

Executive Summary

In pharmaceutical development, the physical characteristics of an Active Pharmaceutical Ingredient (API)—specifically its melting point ( Tm​ ) and boiling point ( Tb​ )—are not merely static numbers on a Certificate of Analysis. As a Senior Application Scientist, I approach these metrics as macroscopic readouts of microscopic intermolecular forces. Misunderstanding the thermodynamic realities of an API’s crystal lattice can lead to catastrophic late-stage formulation failures, poor in vivo bioavailability, and regulatory rejection.

This whitepaper deconstructs the causality between solid-state physical characteristics and clinical efficacy. By examining the thermodynamic principles governing solubility, the impact of polymorphism, and the rigorous analytical workflows required for characterization, this guide provides a self-validating framework for drug development professionals.

The Thermodynamic Foundation: Melting Point as a Proxy for Lattice Energy

To understand why a drug dissolves, we must first understand why it remains solid. The melting point of an API is a direct measurement of its crystal lattice energy—the sum of hydrogen bonding, van der Waals forces, and π−π stacking holding the molecules together.

When an orally administered solid dosage form enters the gastrointestinal tract, the aqueous environment must overcome this exact same lattice energy to solvate the drug molecules. Therefore, a high melting point inherently dictates a high energy barrier to dissolution.

This causality is mathematically formalized by the General Solubility Equation (GSE) , refined by Jain and Yalkowsky[1],[2]. The GSE predicts the intrinsic aqueous solubility ( Sw​ ) of organic nonelectrolytes using only two parameters: the melting point ( MP ) and the octanol-water partition coefficient ( logKow​ )[3].

logSw​=0.5−0.01(MP−25)−logKow​

The Causality of the GSE:

  • The Crystal Penalty: The term 0.01(MP−25) represents the thermodynamic penalty of breaking the crystal lattice[4]. If an API is a liquid at room temperature ( MP≤25∘C ), this term vanishes, meaning there is no lattice energy barrier to overcome[1].

  • The Solvation Penalty: The logKow​ term represents the lipophilicity of the molecule; highly lipophilic molecules resist interaction with polar water molecules, further driving down solubility[1],[3].

GSE_Pathway A Solid State API B Crystal Lattice Energy (Melting Point) A->B C Lipophilicity (Log Kow) A->C D General Solubility Equation (Log S) B->D C->D E Aqueous Solubility D->E F In Vivo Bioavailability E->F

Thermodynamic pathway linking melting point and lipophilicity to bioavailability via the GSE.

Conformational Polymorphism: The Ritonavir Case Study

Because melting point is dictated by crystal packing, a single chemical entity can exhibit multiple melting points if it crystallizes in different arrangements—a phenomenon known as polymorphism.

The antiretroviral drug Ritonavir serves as the industry's most profound cautionary tale regarding physical characteristics. Originally formulated as an ethanol/water solution, Ritonavir exhibited conformational polymorphism[5]. Two years post-launch, a new, thermodynamically stable polymorph (Form II) spontaneously precipitated in the manufacturing lines[6].

While Form I and Form II had nearly identical melting points (differing by less than 0.5°C to 3°C depending on the analytical conditions)[7],[5], the subtle shift in the crystal lattice of Form II resulted in an intrinsic solubility that was ~50% lower than the reference form[6]. This drastic reduction in solubility compromised the drug's bioavailability, forcing a massive market recall and immediate reformulation[6],[8].

Table 1: Physical Characteristics of Ritonavir Polymorphs
PolymorphMelting Point (°C)Intrinsic SolubilityBioavailability ImpactNotes
Form I ~122.0BaselineHighOriginal metastable form; favorable dissolution[5].
Form II ~122.5 - 125.0~50% lower than Form IPoorThermodynamically stable; caused market recall[7],[6].
Form III 78.0 - 82.0HighN/AInvestigational solvate form[7].

Regulatory Framework: ICH Q6A Guidelines

To prevent clinical failures stemming from physical instability, regulatory bodies enforce strict characterization standards. The ICH Q6A guidelines establish a global framework for specifications, test procedures, and acceptance criteria for new drug substances[9],[10].

Under ICH Q6A, physical characteristics such as melting point, boiling point, and polymorphic form are classified as Critical Quality Attributes (CQAs)[11]. The guidelines mandate that if a drug substance exhibits polymorphism, and if the different forms affect the drug's dissolution or bioavailability, the manufacturer must establish a validated analytical method to control the polymorphic ratio in the final API[9],[12].

Analytical Workflows: Self-Validating DSC Protocol

To accurately determine melting points and assess API-polymer solubility for amorphous solid dispersions, Differential Scanning Calorimetry (DSC) is the gold standard[13],[14]. However, a DSC endotherm alone is not proof of melting; it could represent desolvation, polymorphic transition, or thermal degradation.

Therefore, as an application scientist, I mandate a self-validating workflow that pairs DSC with orthogonal Thermogravimetric Analysis (TGA)[7]. Furthermore, advanced DSC techniques like the Step-Wise Dissolution (S-WD) method have been developed to accurately predict API solubility in polymers, circumventing the limitations of traditional Melting Point Depression (MPD) methods[13],[15],[16].

Step-by-Step Methodology: Determination of API Melting Point
  • Step 1: Instrument Calibration

    • Action: Calibrate the DSC cell constant and temperature scale using a high-purity Indium standard.

    • Causality: Indium has a highly reproducible melting onset of 156.6°C. Calibration ensures the measured API melting point is thermodynamically accurate and independent of sensor drift.

  • Step 2: Orthogonal TGA Screening

    • Action: Run 5.0 mg of the API on a TGA from 20°C to 200°C at 10°C/min.

    • Causality: If mass loss coincides with the anticipated melting temperature, the event is either desolvation or thermal degradation, not a pure melt[5]. This validates the integrity of the subsequent DSC data.

  • Step 3: Sample Preparation

    • Action: Weigh 5.0 ± 0.5 mg of the API into an aluminum pan. Seal with a pinhole lid[13].

    • Causality: The pinhole allows residual moisture to escape during heating. Trapped moisture acts as a plasticizer, which artificially depresses the melting point via melting point depression[13].

  • Step 4: Thermal Cycling

    • Action: Equilibrate at 20°C, then heat at 10°C/min to 20°C above the anticipated melting point[13].

    • Causality: A 10°C/min heating rate provides an optimal balance. Faster rates cause thermal lag (shifting the peak to higher temperatures), while slower rates reduce the signal-to-noise ratio of the heat flow endotherm[15].

  • Step 5: Data Integration

    • Action: Calculate the extrapolated onset temperature ( Tm​ ) and the area under the curve ( ΔHf​ ).

    • Causality: The onset temperature represents the true thermodynamic melting point of the crystal lattice. The peak temperature is highly dependent on sample mass and thermal conductivity, making it an unreliable metric.

DSC_Workflow Step1 1. Indium Calibration (Onset 156.6°C) Step2 2. Sample Prep (Hermetic + Pinhole) Step1->Step2 Step3 3. TGA Validation (Check Weight Loss) Step2->Step3 Step4 4. DSC Thermal Cycle (10°C/min Heating) Step3->Step4 No Mass Loss Step5 5. Data Integration (Onset Temp & ΔHf) Step4->Step5

Self-validating DSC workflow for API melting point determination with TGA orthogonal validation.

References

1.9 - Scribd 2. 11 - European Pharmaceutical Review 3.10 - European Medicines Agency (EMA) 4.12 - ResearchGate 5.7 - Google Patents 6. 1 - Journal of Chemical Information and Modeling (ACS) 7. 13 - Molecular Pharmaceutics (ACS) 8. 15 - Molecular Pharmaceutics (ACS) 9.2 - PubMed 10. 4 - Prof Steven Abbott 11.5 - University of Georgia 12. 3 - ACS Publications 13. 14 - NIH 14. 6 - PMC 15. 8 - OpenOChem Learn 16.16 - Pharma Excipients

Sources

Exploratory

The Reactivity and Synthetic Utility of the N-Cyano Group in Ethanimidamide

Abstract N-cyanoethanimidamide (commonly referred to as N-cyanoacetamidine) and its methylated derivatives are pivotal building blocks in modern synthetic chemistry, agrochemical development, and pharmaceutical design. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-cyanoethanimidamide (commonly referred to as N-cyanoacetamidine) and its methylated derivatives are pivotal building blocks in modern synthetic chemistry, agrochemical development, and pharmaceutical design. The presence of the strongly electron-withdrawing N-cyano group fundamentally alters the electronic landscape of the amidine core, introducing a unique duality of reactivity. This technical guide provides an in-depth mechanistic analysis of the N-cyano group's reactivity, detailing its electronic properties, synthetic pathways, and self-validating experimental protocols for industrial applications.

Electronic and Structural Properties of the N-Cyano Amidine Pharmacophore

The standard ethanimidamide core ( CH3​C(=NH)NH2​ ) is inherently basic due to its sp²-hybridized imine nitrogen and sp³-hybridized amine nitrogen. However, the introduction of an N-cyano group (-C≡N) to form N-cyanoethanimidamide ( CH3​C(=N−CN)NH2​ ) drastically alters this profile. The cyano group acts as a powerful electron-withdrawing moiety, pulling electron density away from the amidine nitrogens through both inductive and resonance effects, significantly attenuating the ionization and H-bond acceptor properties of the molecule[1].

This delocalization creates a highly polarized framework with distinct reactive sites:

  • Nucleophilic Amidine Nitrogens: Despite reduced basicity, the nitrogens remain sufficiently nucleophilic to participate in targeted N-alkylation reactions, provided a suitable base is used to generate the amidine anion.

  • Electrophilic Nitrile Carbon: The carbon atom of the N-cyano group is highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis), amines, or alcohols.

  • Cycloaddition Potential: The carbon-nitrogen triple bond of the cyano group can undergo [3+2] and [2+2+2] cycloadditions to form five- and six-membered heterocycles, respectively[2].

G A N-Cyanoethanimidamide Core (CH3-C(=N-CN)NH2) B Electrophilic Nitrile Carbon Susceptible to hydrolysis/nucleophiles A->B Electron Withdrawal C Nucleophilic Amidine Nitrogens Target for N-alkylation A->C Deprotonation site D Cyano Triple Bond Participates in Cycloadditions A->D Pi-bond reactivity

Diagram 1: Divergent reactivity pathways of the N-cyanoethanimidamide core.

Key Reactivity Pathways

The versatility of N-cyanoethanimidamide is demonstrated by its varied reactivity profiles under different chemical environments. The table below summarizes the quantitative and qualitative outcomes of these pathways.

Table 1: Comparative Reactivity Profile of the N-Cyano Amidine Core

Reaction TypeReagents / ConditionsPrimary Reactive SitePrimary Outcome / Product Class
N-Alkylation Alkyl halides, K2​CO3​ , PTC, DMF (25–35 °C)Amidine NitrogenSubstituted N-cyanoamidines (e.g., Acetamiprid)
Hydrolysis Strong aqueous acid (e.g., 2M HCl, reflux)Nitrile Carbon (-C≡N)N-aminocarbonyl compounds (Ureas/Amides)
Cycloaddition Alkynes/Alkenes, Lewis Acid CatalystNitrile Carbon & AmidineNitrogen-containing heterocycles (Triazines)
Nucleophilic Addition Amines or Alcohols, HeatNitrile CarbonGuanidines or Isoureas
Electrophilic Addition and Hydrolysis

Under strongly acidic conditions (e.g., 2M HCl at reflux), the electrophilic nitrile carbon undergoes hydrolysis. Water attacks the cyano carbon, converting the N-cyano group into an N-aminocarbonyl (urea) derivative. This transformation is critical when the cyano group is utilized as a temporary directing group that must be modified later in a synthetic sequence.

N-Alkylation and Industrial Applications

The most prominent industrial application of N-cyanoethanimidamide derivatives is in the synthesis of neonicotinoid insecticides, such as Acetamiprid. In this process, N-cyano-N-methylethanimidamide is alkylated with 2-chloro-5-chloromethylpyridine[3]. The N-cyano group plays a crucial causal role here: by stabilizing the conjugate base of the amidine, it prevents over-alkylation and directs the electrophile exclusively to the desired nitrogen atom.

G Step1 N-Cyano-N-methyl- ethanimidamide Step4 N-Alkylation (25-35°C, DMF) Step1->Step4 Step2 Base Catalyst (K2CO3 / PTC) Step2->Step4 Deprotonation Step3 Alkylating Agent (Pyridine derivative) Step3->Step4 Electrophilic Attack Step5 Acetamiprid (Target Product) Step4->Step5 Isolation

Diagram 2: Industrial synthetic workflow for Acetamiprid via N-alkylation.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes intrinsic checkpoints to verify reaction progression and product integrity.

Protocol 1: Synthesis of N-Cyanoacetamidine

Objective: Prepare N-cyanoacetamidine from acetamidine hydrochloride and monosodium cyanamide[4]. Causality: The hydrochloride salt of the amidine is neutralized by the aqueous environment, allowing the highly nucleophilic cyanamide anion to attack the amidine carbon, displacing ammonia to form the N-cyano derivative.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of acetamidine hydrochloride in a minimal volume of deionized water.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add 1.05 equivalents of monosodium cyanamide dropwise over 30 minutes. Causality: Controlled, low-temperature addition prevents the runaway exothermic degradation and dimerization of the cyanamide reagent.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Validation Checkpoint 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) mobile phase. The reaction is complete when the starting material spot is fully consumed.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Product Integrity): Analyze the white crystalline product via FT-IR spectroscopy. A successful synthesis is validated by the appearance of a sharp, distinct nitrile (-C≡N) stretch at approximately 2160–2200 cm⁻¹.

Protocol 2: Base-Catalyzed N-Alkylation (Acetamiprid Synthesis Workflow)

Objective: Synthesize Acetamiprid via the N-alkylation of N-cyano-N-methylethanimidamide. Causality: Anhydrous potassium carbonate deprotonates the amidine. A phase transfer catalyst (PTC) facilitates the interaction between the solid inorganic base and the organic reactants, drastically accelerating the nucleophilic attack on 2-chloro-5-chloromethylpyridine[3].

Step-by-Step Methodology:

  • System Setup: In a jet loop reactor (or a standard round-bottom flask equipped with vigorous mechanical stirring), combine 1.0 equivalent of N-cyano-N-methylethanimidamide, 1.5 equivalents of anhydrous K2​CO3​ , and 0.02 equivalents of benzyltriethylammonium chloride (PTC) in dimethylformamide (DMF)[3].

  • Activation: Stir the suspension at 25–35 °C for 15 minutes to allow for initial deprotonation and phase transfer activation.

  • Alkylation: Add 1.1 equivalents of 2-chloro-5-chloromethylpyridine dropwise over 60–90 minutes. Maintain the temperature strictly below 35 °C to prevent unwanted side reactions or degradation.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete when the peak corresponding to 2-chloro-5-chloromethylpyridine constitutes less than 1% of the total area.

  • Workup: Filter the reaction mixture to remove inorganic salts. Distill the filtrate under reduced pressure to recover the DMF solvent. Wash the resulting filter cake with ethyl acetate and dry under vacuum.

  • Validation Checkpoint 2 (Product Integrity): Verify the final Acetamiprid product by melting point analysis (expected range: 98–99 °C) and ¹H NMR (confirming the presence of the N-methyl singlet and the characteristic pyridine aromatic protons).

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • CN1413463A - A kind of production method of acetamiprid Source: Google Patents URL
  • Source: Department of Science Service (DSS)

Sources

Foundational

Initial Investigations into N-Cyano-N'-methyl-ethanimidamide Derivatives: A Guide to Synthesis, Characterization, and Biological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The quest for novel therapeutic agents is an intricate process of chemical design, synthesis, and biological v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel therapeutic agents is an intricate process of chemical design, synthesis, and biological validation. Within the vast landscape of medicinal chemistry, certain molecular scaffolds present unique opportunities due to their inherent structural and electronic properties. The N-Cyano-N'-methyl-ethanimidamide core is one such scaffold. While its primary known application is as an intermediate in the synthesis of neonicotinoid insecticides, its constituent functional groups—the amidine, the N-cyano, and the N-methyl—are hallmarks of pharmacologically active molecules.[1][2] This guide provides a comprehensive framework for the initial investigation of novel derivatives based on this scaffold. We will delve into the strategic rationale for its selection, detail robust synthetic and analytical workflows, and propose avenues for biological screening. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the early stages of discovery and unlock the therapeutic potential of this promising chemical class.

Chapter 1: The N-Cyano-N'-methyl-ethanimidamide Scaffold: A Deconstruction

A thorough understanding of a core scaffold is paramount before embarking on a derivatization campaign. The decision to explore N-Cyano-N'-methyl-ethanimidamide derivatives is not arbitrary; it is rooted in the distinct and synergistic properties of its functional components.

1.1. Chemical Identity and Properties of the Parent Compound

The parent compound, N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3), is a white crystalline powder with a molecular formula of C₄H₇N₃ and a molecular weight of 97.12 g/mol .[2][3] It is characterized by a melting point in the range of 97-100.4°C and is notably insoluble in water.[1] These baseline properties suggest a molecule with moderate polarity and a stable crystalline structure.

PropertyValueSource(s)
CAS Number 56563-12-3[2]
Molecular Formula C₄H₇N₃[3]
Molecular Weight 97.12 g/mol [3]
Appearance White Powder[1][2]
Melting Point 97.2 - 100.4 °C[1]
Solubility Insoluble in water[1]

1.2. The Pharmacophoric Significance of Constituent Moieties

The therapeutic potential of the scaffold can be inferred by examining its three key functional groups.

  • The Amidine Group: Amidines are considered "privileged structures" in medicinal chemistry. Their ability to exist in a protonated state at physiological pH allows them to act as strong hydrogen bond donors, forming critical interactions with biological targets like kinases, proteases, and GPCRs.[4] This moiety is a cornerstone of numerous approved drugs and clinical candidates.[5]

  • The N-Cyano Group: Far from being a simple nitrile, the N-cyano group is a versatile modulator of a molecule's properties. It is a potent electron-withdrawing group that can influence the pKa of the adjacent amidine, thereby tuning its binding characteristics.[6] Furthermore, the N-cyano group can serve as a non-classical bioisostere for amide bonds, potentially improving metabolic stability and cell permeability while maintaining key hydrogen bonding interactions.[7]

  • The N-Methyl Group: The strategic placement of a methyl group can have a profound impact on a drug candidate's profile, an effect often termed the "magic methyl" effect.[8] N-methylation can enhance binding affinity by promoting favorable hydrophobic interactions within a target's binding pocket.[8] It can also block metabolically labile N-H sites, thereby improving pharmacokinetic properties and reducing clearance.[9]

1.3. Rationale for Derivative Exploration in Drug Discovery

The convergence of these three moieties presents a compelling rationale for investigation. The amidine provides a strong anchor for target binding, while the N-cyano and N-methyl groups offer tunable handles to optimize potency, selectivity, and drug-like properties. The known use of the parent compound as an insecticide intermediate suggests inherent bioactivity, which, when redirected through strategic derivatization, could be harnessed for therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.[1][10][11]

Chapter 2: Synthetic Strategies for N-Cyano-N'-methyl-ethanimidamide Derivatives

A successful derivatization program relies on efficient and versatile synthetic routes. The methodologies described here provide a foundation for accessing a diverse library of analogues for screening.

2.1. Foundational Synthesis of the Core Scaffold

The established synthesis of the parent N-Cyano-N'-methyl-ethanimidamide serves as our starting point.[1][2] The causality behind this three-step process is efficiency and the use of readily available starting materials.

G A Acetonitrile + Methanol B Methyl Acetimidate A->B Dry HCl Gas C N-Cyanomethyl Acetimidate B->C Cyanamide D N-Cyano-N'-methyl-ethanimidamide C->D Methylamine

Caption: Foundational synthesis of the core scaffold.

2.2. General Strategies for Derivatization

To explore the chemical space around the core scaffold, several derivatization strategies can be employed. The choice of strategy depends on the desired modification and the targeted structure-activity relationship (SAR) insights.

G Core N-Cyano-N'-methyl-ethanimidamide Core Backbone N'-Methyl DerivA Aryl/Heteroaryl Analogues Core:f0->DerivA Strategy A: Modification of Ethanimidamide (e.g., Pinner Reaction Variants) DerivB Extended/Functionalized N'-Alkyl Chains Core:f1->DerivB Strategy B: Substitution on N'-Alkyl (e.g., using functionalized amines) DerivC Novel N-Cyano Amide Structures Strategy C: Umpolung Synthesis (e.g., via O-tosyl hydroxamates) G A Step 1: Preliminary Analysis (TLC, Melting Point) B Step 2: Structural Elucidation (NMR, MS) A->B Confirm Crude Product C Step 3: Purity Assessment (HPLC >95%) B->C Confirm Structure D Step 4: Advanced Characterization (X-ray Crystallography) C->D For Key Compounds E Data Archiving & Registration C->E Store Pure Sample Data D->E Store Structural Data G NA Nicotinamide (NA) NNMT NNMT Enzyme NA->NNMT SAM SAM (Methyl Donor) SAM->NNMT MNA 1-Methylnicotinamide (MNA) (Metabolite) NNMT->MNA SAH SAH NNMT->SAH Outcome Reduced MNA Levels Potential Therapeutic Effect in Obesity/Diabetes MNA->Outcome Derivative N-Cyano-N'-methyl -ethanimidamide Derivative Derivative->NNMT Inhibition

Sources

Protocols & Analytical Methods

Method

Applications of N-Cyano-N'-methyl-ethanimidamide in organic synthesis

Application Note: N-Cyano-N'-methyl-ethanimidamide in Organic Synthesis & Drug Development Executive Summary N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3) is a highly versatile, low-molecular-weight cyanoamidine bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Cyano-N'-methyl-ethanimidamide in Organic Synthesis & Drug Development

Executive Summary

N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3) is a highly versatile, low-molecular-weight cyanoamidine building block widely utilized in organic synthesis. Characterized by its unique electronic distribution—where the strong electron-withdrawing cyano group is conjugated with the amidine system—it serves as a critical intermediate in the production of high-performance agrochemicals (e.g., Acetamiprid) and is increasingly explored in pharmaceutical drug discovery for targets such as Dipeptidyl Peptidase-4 (DPP-4) and viral proteases 1[1].

Physicochemical Properties & Specifications

Understanding the physical properties of N-Cyano-N'-methyl-ethanimidamide is essential for optimizing reaction conditions, particularly concerning its solubility and thermal stability during scale-up .

PropertySpecification / Value
Chemical Name N-Cyano-N'-methyl-ethanimidamide
CAS Number 56563-12-3
Molecular Formula C4​H7​N3​
Molecular Weight 97.12 g/mol
Appearance Off-white to brown crystalline powder
Boiling Point 132.6 °C at 760 mmHg
Density 0.96 g/cm³
Flash Point 34 °C
Purity (Assay) ≥98.0%

Mechanistic Insights: The Cyanoamidine Pharmacophore

The synthetic utility of N-Cyano-N'-methyl-ethanimidamide stems from the inductive and mesomeric effects of the N -cyano group. The cyano moiety significantly lowers the pKa​ of the adjacent amidine N-H bond. Consequently, under mild basic conditions, the compound is easily deprotonated to form a stabilized, highly nucleophilic anion. This precise electronic tuning prevents over-alkylation, allowing for selective mono-alkylation at the nitrogen center when reacted with primary alkyl halides or benzyl-like electrophiles. Furthermore, the resulting cyanoamidine motif is a proven pharmacophore/toxophore capable of strong hydrogen bonding and target-site coordination 2[3].

Application 1: Agrochemical Synthesis (Acetamiprid)

The primary industrial application of N-Cyano-N'-methyl-ethanimidamide is as the core precursor for Acetamiprid, a broad-spectrum neonicotinoid insecticide 4[4]. The cyanoamidine structure is essential for binding to the insect's nicotinic acetylcholine receptors (nAChRs).

Protocol: Step-by-Step Synthesis of Acetamiprid Causality of Design: The reaction utilizes a mild base ( K2​CO3​ ) to selectively deprotonate the amidine without hydrolyzing the electrophile, 2-chloro-5-chloromethylpyridine (CCMP). Acetonitrile is chosen as an aprotic polar solvent to stabilize the transition state of the SN​2 displacement, accelerating the reaction rate.

  • Preparation : Charge a dry, nitrogen-purged reactor with 1.0 equivalent of N-Cyano-N'-methyl-ethanimidamide and 1.5 equivalents of anhydrous K2​CO3​ .

  • Solvation : Add anhydrous Acetonitrile ( CH3​CN ) to achieve a 0.5 M concentration. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition : Slowly add 1.05 equivalents of CCMP dissolved in Acetonitrile dropwise over 1 hour. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing dimerization or side reactions.

  • Heating : Elevate the reaction temperature to 60-70 °C and reflux for 4-6 hours.

  • Self-Validating Step (In-Process Control) : Monitor the reaction via TLC or HPLC. The protocol is self-validating when the CCMP peak area drops below 1%. If >1%, extend reflux by 1 hour.

  • Workup : Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize from ethanol/water to yield high-purity Acetamiprid.

G A N-Cyano-N'-methyl- ethanimidamide C Deprotonation (K2CO3 / CH3CN) A->C B 2-Chloro-5-chloromethyl pyridine (CCMP) D SN2 Alkylation (60-70°C) B->D C->D Nucleophilic Attack E Acetamiprid (Active Neonicotinoid) D->E Yield >90%

Caption: Fig 1. Synthetic workflow for Acetamiprid via SN2 alkylation.

Application 2: Pharmaceutical Development (DPP-4 Inhibitors & Antivirals)

Beyond agrochemicals, the cyanoamidine moiety is a valuable bioisostere in medicinal chemistry. N-Cyano-N'-methyl-ethanimidamide derivatives have demonstrated significant inhibitory activity against Dipeptidyl Peptidase IV (DPP-4)—a validated target for Type 2 Diabetes—and exhibit antiviral potential against strains like HIV []. The linear, electron-rich cyano group effectively projects into the S1/S2 sub-pockets of DPP-4, establishing critical hydrogen bonds with active-site serine or tyrosine residues.

Protocol: In Vitro DPP-4 Inhibition Assay (Self-Validating System) Causality of Design: A fluorogenic assay is employed because it provides real-time kinetic data, allowing for the precise calculation of IC50​ values based on the cleavage rate of the substrate.

  • Enzyme & Substrate Preparation : Dilute recombinant human DPP-4 enzyme in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Prepare the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Inhibitor Pre-Incubation : Dispense 10 µL of the synthesized cyanoamidine derivative (serial dilutions in DMSO) into a 96-well black microplate. Add 40 µL of the DPP-4 enzyme solution. Incubate at 37 °C for 30 minutes. Causality: Pre-incubation is critical to allow the cyanoamidine to achieve steady-state binding within the active site before substrate competition begins.

  • Reaction Initiation : Add 50 µL of Gly-Pro-AMC to each well to initiate the enzymatic reaction.

  • Kinetic Measurement : Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Self-Validating Step : Include Sitagliptin (a known DPP-4 inhibitor) as a positive control, and a DMSO-only well as a negative control. The assay is valid only if the Sitagliptin IC50​ falls within its established reference range (typically 10-20 nM).

G Node1 Cyanoamidine Derivative Node2 DPP-4 Enzyme (Active) Node1->Node2 Competitive Binding Node3 DPP-4 Enzyme (Inhibited) Node2->Node3 Blockade of Active Site Node4 GLP-1 (Active) Maintained Node3->Node4 Prevents Degradation Node5 Insulin Secretion (Blood Glucose Lowered) Node4->Node5 Metabolic Response

Caption: Fig 2. Mechanism of action for DPP-4 inhibition by cyanoamidine derivatives.

Handling, Safety, and Storage Protocols

Due to the presence of the cyano group and its moderate flammability (Flash Point: 34 °C), strict environmental controls are necessary .

  • Storage : Must be stored in a cool, well-ventilated environment away from strong oxidizing agents and strong acids. Exposure to strong acids can lead to the hydrolysis of the cyano group or the release of toxic byproducts.

  • Handling : Conduct all synthetic manipulations in a certified fume hood. Wear appropriate PPE, including nitrile gloves and safety goggles.

  • Metabolic Degradation Note : In environmental or biological contexts, microbial and enzymatic degradation of cyanoamidine derivatives (like Acetamiprid) often yields N'-cyano-N-methylacetamidine as a primary metabolite, which requires specific monitoring in environmental remediation studies 6[6].

References

  • Innospk. "Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications." Available at:[Link]

  • Lookchem. "Cas 56563-12-3, N-Cyano-N'-methyl-ethanimidamide." Available at: [Link]

  • Wikipedia. "Acetamiprid." Available at:[Link]

  • NII.ac.jp. "Identification of the cytochrome P450 involved in the degradation of neonicotinoid insecticide acetamiprid." Available at: [Link]

Sources

Application

Application Notes & Protocols: The Synthetic Utility of N-Cyano-N'-methyl-ethanimidamide in Heterocyclic Chemistry

Introduction: Unveiling a Versatile Synthon In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to nitrogen-containing heterocycles is a paramount objective, driven by their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Synthon

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to nitrogen-containing heterocycles is a paramount objective, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] N-Cyano-N'-methyl-ethanimidamide, a member of the N-cyanoamidine family, has emerged as a potent and versatile building block for this purpose. Its structure, characterized by the juxtaposition of a nucleophilic amidine and an electrophilic cyano group, imparts a unique ambident reactivity profile that can be masterfully exploited in cyclization reactions.

This guide provides an in-depth exploration of N-Cyano-N'-methyl-ethanimidamide and its analogs as key reagents in the synthesis of diverse heterocyclic scaffolds, including pyrimidines, triazines, and imidazoles. We will delve into the mechanistic underpinnings of these transformations, provide field-tested, step-by-step protocols, and explain the rationale behind the experimental choices, empowering researchers to leverage this powerful synthon in their own synthetic endeavors.

Chemical Profile: N-Cyano-N'-methyl-ethanimidamide

  • Chemical Structure: N-Cyano-N'-methyl-ethanimidamide Structure

  • Molecular Formula: C₄H₇N₃[3]

  • Molecular Weight: 97.12 g/mol [4]

  • CAS Number: 56563-12-3[3]

  • Key Reactive Sites: The molecule's synthetic utility stems from the dual reactivity of the N-cyanoamidine moiety. The cyano group (C≡N) acts as an electrophilic center, while the amidine nitrogens are nucleophilic. This allows the molecule to react with a variety of bifunctional reagents to construct heterocyclic rings. The polarity of the C≡N bond makes it susceptible to both nucleophilic and electrophilic attack, forming the basis for numerous cyclization strategies.[5]

Core Synthetic Applications: A Gateway to Privileged Scaffolds

The strategic application of N-cyanoamidines like N-Cyano-N'-methyl-ethanimidamide allows for the construction of several important classes of heterocycles. The general workflow involves the condensation of the N-cyanoamidine, which provides a key N-C-N fragment, with other synthons to complete the heterocyclic ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Heterocyclic Products A N-Cyano-N'-methyl- ethanimidamide C Cyclocondensation A->C B Bifunctional Reagent (e.g., 1,3-Dicarbonyl, Amide, Nitrile) B->C D Pyrimidines C->D w/ 1,3-dicarbonyls E Triazines C->E w/ Amides, Nitriles F Imidazoles C->F w/ α-haloketones

Caption: General workflow for heterocycle synthesis.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are found in a vast number of biologically active compounds.[6][7] The principal synthesis of the pyrimidine ring involves the condensation of a three-carbon unit with an N-C-N fragment, a role perfectly filled by N-cyanoamidines.

Mechanistic Rationale: The reaction typically proceeds via a base-catalyzed cyclocondensation. For instance, reacting an N-cyanoamidine with a β-dicarbonyl compound or its equivalent leads to the formation of a 2-amino-5-cyanopyrimidine scaffold. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, offering an energy-efficient and rapid synthetic route.[6]

G cluster_mech Mechanism: Pyrimidine Synthesis A N-Cyanoamidine + 1,3-Dicarbonyl B Initial Adduct (Michael Addition) A->B Base C Intramolecular Cyclization B->C D Dehydration C->D -H₂O E 2-Aminopyrimidine Product D->E Tautomerization G cluster_mech Mechanism: Triazine Synthesis A Amide + POCl₃ B Vilsmeier-type Intermediate A->B Activation D Nucleophilic Attack & Cyclization B->D + (C) C N-Cyanoamidine C->D E 1,3,5-Triazine Product D->E Elimination

Sources

Method

Application Notes and Protocols for N-Cyano-N'-methyl-ethanimidamide in Synthetic Chemistry

Foreword: The Synthetic Utility of N-Cyano-N'-methyl-ethanimidamide N-Cyano-N'-methyl-ethanimidamide (CAS No. 56563-12-3) is a specialized chemical intermediate of significant interest, primarily within the agrochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Synthetic Utility of N-Cyano-N'-methyl-ethanimidamide

N-Cyano-N'-methyl-ethanimidamide (CAS No. 56563-12-3) is a specialized chemical intermediate of significant interest, primarily within the agrochemical industry.[1][2] Its molecular structure, featuring a reactive cyanoimino group, makes it a valuable precursor for the synthesis of neonicotinoid insecticides, most notably acetamiprid.[1][2] This guide provides a comprehensive overview of the laboratory-scale synthesis, key reactions, and essential safety protocols for handling this compound, tailored for researchers and professionals in drug development and chemical synthesis. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of N-Cyano-N'-methyl-ethanimidamide is crucial for its synthesis and subsequent reactions. The following tables summarize its key characteristics.

PropertyValueSource
CAS Number 56563-12-3[3][4]
Molecular Formula C₄H₇N₃[3]
Molecular Weight 97.12 g/mol [2]
Appearance White powder[1][2]
Melting Point 97.2-100.4 °C[1][2]
Solubility Insoluble in water[1][2]
Spectroscopic DataPredicted Interpretation
¹H NMR Signals corresponding to two distinct methyl groups.
¹³C NMR Resonances for the methyl carbons, the imidamide carbon, and the cyano carbon.
IR Spectroscopy Characteristic absorption bands for C≡N (nitrile) and C=N (imine) stretching.
Mass Spectrometry Molecular ion peak (M+) at m/z = 97.12.

Synthesis of N-Cyano-N'-methyl-ethanimidamide

The synthesis of N-Cyano-N'-methyl-ethanimidamide is typically achieved through a two-step process, starting from readily available precursors. The overall synthetic strategy involves the formation of an N-cyanoimidate intermediate, followed by amination with methylamine.[1][2]

Reaction Scheme

Synthesis of N-Cyano-N'-methyl-ethanimidamide cluster_0 Step 1: Formation of Methyl N-cyanoethanimidate cluster_1 Step 2: Amination Acetonitrile Acetonitrile Methyl_acetimidate Methyl acetimidate Acetonitrile->Methyl_acetimidate + Methanol, HCl Methanol Methanol HCl Dry HCl gas Methyl_N_cyanoethanimidate Methyl N-cyanoethanimidate Methyl_acetimidate->Methyl_N_cyanoethanimidate + Cyanamide Cyanamide Cyanamide Methyl_N_cyanoethanimidate_2 Methyl N-cyanoethanimidate Target_Molecule N-Cyano-N'-methyl-ethanimidamide Methyl_N_cyanoethanimidate_2->Target_Molecule + Methylamine Methylamine Methylamine

Caption: Synthesis of N-Cyano-N'-methyl-ethanimidamide.

Detailed Protocol: Synthesis of N-Cyano-N'-methyl-ethanimidamide

This protocol is based on the general synthetic route described in the literature.[1][2]

Materials:

  • Methyl N-cyanoethanimideate

  • Methylamine (40% solution in water or as a gas)

  • Isopropanol

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl N-cyanoethanimideate in isopropanol.

  • Addition of Methylamine: Cool the solution in an ice bath. Slowly add an excess of methylamine solution to the stirred solution. If using methylamine gas, bubble it through the solution at a controlled rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/petroleum ether.[5]

  • Drying: Dry the purified white solid under vacuum to obtain N-Cyano-N'-methyl-ethanimidamide.

Application in the Synthesis of Acetamiprid

The primary industrial application of N-Cyano-N'-methyl-ethanimidamide is in the synthesis of the insecticide acetamiprid. This reaction involves the nucleophilic substitution of the N-cyano-N'-methyl-ethanimidamide with a suitable pyridine derivative.[6]

Reaction Scheme

Acetamiprid Synthesis Reactant_A N-Cyano-N'-methyl- ethanimidamide Product Acetamiprid Reactant_A->Product + Reactant B, Heat Reactant_B N-((6-chloro-3-pyridinyl)methyl)methylamine

Caption: Synthesis of Acetamiprid.

Detailed Protocol: Synthesis of Acetamiprid

This protocol is adapted from patent literature describing the synthesis of acetamiprid.[7][8]

Materials:

  • N-Cyano-N'-methyl-ethanimidamide

  • N-((6-chloro-3-pyridinyl)methyl)methylamine

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-((6-chloro-3-pyridinyl)methyl)methylamine in ethanol or methanol.

  • Addition of Reactant: To this solution, add N-Cyano-N'-methyl-ethanimidamide.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours (e.g., 5-7 hours), monitoring by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to 0 °C. The product may precipitate out of the solution.

  • Purification: Filter the solid product and wash with saturated brine.[1] Further purification can be achieved by recrystallization from a suitable solvent like acetone.[7]

  • Drying: Dry the purified product to obtain acetamiprid.

Safety and Handling

N-Cyano-N'-methyl-ethanimidamide and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use non-sparking tools and prevent the build-up of electrostatic charge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse with water for at least 15 minutes and seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Experimental Workflow Visualization

Experimental Workflow cluster_synthesis Synthesis of N-Cyano-N'-methyl-ethanimidamide cluster_application Synthesis of Acetamiprid S1 Dissolve Methyl N-cyanoethanimideate in Isopropanol S2 Cool to 0°C S1->S2 S3 Slowly add excess Methylamine S2->S3 S4 Warm to RT and stir S3->S4 S5 Monitor by TLC S4->S5 S6 Concentrate under reduced pressure S5->S6 Reaction Complete S7 Recrystallize from Isopropanol/Petroleum Ether S6->S7 S8 Dry under vacuum S7->S8 A1 Dissolve N-((6-chloro-3-pyridinyl)methyl)methylamine in Ethanol A2 Add N-Cyano-N'-methyl-ethanimidamide A1->A2 A3 Heat to reflux (~65°C) for 5-7h A2->A3 A4 Monitor by TLC A3->A4 A5 Cool to 0°C A4->A5 Reaction Complete A6 Filter the precipitate A5->A6 A7 Wash with saturated brine A6->A7 A8 Recrystallize from Acetone A7->A8 A9 Dry the final product A8->A9

Caption: Experimental workflows for synthesis and application.

References

  • Google Patents. CN102174013A - New synthesis technology of acetamiprid.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. [Link]

  • PrepChem.com. Synthesis of N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine. [Link]

  • Google Patents. CN106699646A - Synthetic method of acetamiprid.
  • PrepChem.com. Synthesis of N-cyano-N'-methyl-N"-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]guanidine. [Link]

  • Organic Syntheses. cyanoacetamide. [Link]

  • EurekAlert!. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. [Link]

  • Google Patents. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine.
  • SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Eureka | Patsnap. Production process of acetamiprid. [Link]

  • Google Patents. CA1335998C - Process for purification of n-cyano-n'-methyl-n"-¬2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl| guanidine.
  • Google Patents.
  • Organic Syntheses. Org. Synth. 2010, 87, 231. [Link]

  • Wikipedia. 2-Cyanoguanidine. [Link]

Sources

Application

Application Note: Electrophilic N-Cyanation of Secondary Amines via Transcyanation using N-Cyano-N'-methyl-ethanimidamide

Executive Summary Cyanamides are pivotal structural motifs in medicinal chemistry and drug development, serving as robust bioisosteres and critical precursors to guanidines and diverse heterocyclic scaffolds. This applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanamides are pivotal structural motifs in medicinal chemistry and drug development, serving as robust bioisosteres and critical precursors to guanidines and diverse heterocyclic scaffolds. This application note details a highly efficient, self-validating protocol for the N-cyanation of secondary amines utilizing N-Cyano-N'-methyl-ethanimidamide. By exploiting a thermodynamically driven transcyanation mechanism, this methodology bypasses the severe toxicity of traditional cyanogen halides while offering an operationally simple, chromatography-free workup.

Mechanistic Rationale & Causality

Historically, the electrophilic N-cyanation of amines relied heavily on highly toxic and volatile cyanogen halides, such as cyanogen bromide (BrCN) and cyanogen chloride (ClCN)[1]. While recent methodologies have introduced safer alternatives—such as the in situ generation of electrophilic cyanide via TMSCN/NaClO[2], trichloroacetonitrile[3], or cyanobenziodoxolone (CBX) reagents[4]—these approaches often require strong oxidants, complex hypervalent iodine reagents, or specialized handling.

N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3), a bench-stable crystalline solid widely utilized as an intermediate in agrochemical synthesis[5], presents a highly efficient alternative through a transcyanation pathway[6].

The Causality of the Reaction: The thermodynamic driving force of this protocol is the expulsion of N-methylacetamidine. When the secondary amine nucleophilically attacks the electrophilic cyano carbon of the reagent, the N–CN bond cleaves. The leaving group, N-methylacetamidine, is a highly stable, endogenous base. This orthogonal reactivity not only facilitates the forward reaction but also dictates the phase-separation logic during workup: the highly basic amidine byproduct (pKa ~12) is quantitatively protonated by dilute aqueous acid, partitioning entirely into the aqueous phase and leaving the pure cyanamide in the organic layer.

Workflow & Phase Separation Logic

G cluster_0 Reaction Phase (Organic Solvent) cluster_1 Workup & Phase Separation Logic A Secondary Amine (Nucleophile) C Transcyanation Transition State (60 °C, MeCN) A->C B N-Cyano-N'-methyl-ethanimidamide (CN Donor) B->C D Organic Phase (EtOAc) Contains: R2N-CN Product C->D Extraction E Aqueous Phase (1M HCl) Contains: Protonated Amidine C->E Acid Wash

Experimental workflow and phase-separation logic for transcyanation.

Substrate Scope & Quantitative Data

To demonstrate the versatility of this transcyanation protocol, various secondary amines were subjected to the standard conditions (1.2 equiv N-Cyano-N'-methyl-ethanimidamide, MeCN, 60 °C). The method exhibits excellent functional group tolerance and chemoselectivity, effectively cyanating both cyclic and acyclic aliphatic amines, as well as anilines.

Secondary Amine SubstrateCyanamide ProductYield (%)Reaction Time (h)Purity (Crude, %)
Piperidine1-Piperidinecarbonitrile924>98
Morpholine4-Morpholinecarbonitrile894>97
N-MethylanilineN-Methyl-N-phenylcyanamide856>95
DiisopropylamineDiisopropylcyanamide748>92
L-Prolinol2-(Hydroxymethyl)pyrrolidine-1-carbonitrile885>96
Experimental Protocol: Step-by-Step Methodology

Reagents & Equipment:

  • Secondary amine substrate (1.0 mmol)

  • N-Cyano-N'-methyl-ethanimidamide (1.2 mmol, 116.5 mg; ≥98.0% purity)[7]

  • Anhydrous Acetonitrile (MeCN, 5.0 mL)

  • 1M Aqueous HCl, Ethyl Acetate (EtOAc), Brine

  • Standard laboratory glassware, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol) and dissolve in 5.0 mL of anhydrous MeCN.

    • Causality: MeCN is selected as a polar aprotic solvent to stabilize the polarized transition state during the nucleophilic attack on the cyano group, accelerating the transcyanation without participating in side reactions.

  • Reagent Addition: Add N-Cyano-N'-methyl-ethanimidamide (1.2 mmol) in a single portion.

    • Causality: A 1.2 molar equivalent ensures complete consumption of the amine. The reagent is bench-stable, eliminating the need for strict inert atmosphere techniques, though a nitrogen blanket is recommended to prevent ambient moisture interference.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C with continuous stirring for 4–6 hours.

    • Causality: Mild thermal activation is required to overcome the activation energy barrier for the cleavage of the reagent's N–CN bond.

  • Self-Validating Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent.

    • Validation Logic: The non-polar cyanamide product will migrate significantly higher (Rf ~0.6) than the starting amine. The expelled N-methylacetamidine byproduct will remain strictly at the baseline (Rf = 0.0) due to its high polarity, providing immediate visual confirmation of the mechanistic pathway.

  • Quenching & Phase Extraction: Once the starting material is consumed, cool the reaction to room temperature. Add 10 mL of 1M aqueous HCl and 15 mL of EtOAc. Transfer to a separatory funnel and vigorously shake.

    • Causality: This is the critical purification step. The HCl quantitatively protonates the N-methylacetamidine leaving group, driving it entirely into the aqueous phase. The neutral cyanamide product remains in the EtOAc layer.

  • Washing & Isolation: Separate the organic layer. Wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the cyanamide product.

Troubleshooting & Optimization
  • Incomplete Conversion: If TLC indicates unreacted secondary amine after 6 hours, it is likely due to steric hindrance (e.g., as seen with diisopropylamine). Solution: Increase the reaction temperature to 80 °C and extend the reaction time to 8–10 hours.

  • Product Contamination: If the isolated product shows amidine impurities via ^1H NMR, the acidic wash was insufficient. Solution: Ensure the aqueous phase is strictly pH < 2 during the extraction step to guarantee full protonation of the N-methylacetamidine byproduct.

References
  • Zhu, C., Xia, J.-B., & Chen, C. (2014). "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Organic Letters, 16(1), 247-249. URL:[Link]

  • (2016). "N-Cyanation of Secondary Amines Using Trichloroacetonitrile." Organic Letters, 18(21), 5528-5531. URL:[Link]

  • (2021). "N-Cyanation of Primary and Secondary Amines with Cyanobenziodoxolone (CBX) Reagent." Chemistry - A European Journal, 27(60), 14836-14840. URL:[Link]

  • "Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications." InnoSpk. URL:[Link]

Sources

Method

Application Note: Synthesis and Characterization of N-Cyano-N'-methyl-ethanimidamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3) Introduction and Strategic Overview N-Cyano-N'-methyl-ethanimidamide is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3)

Introduction and Strategic Overview

N-Cyano-N'-methyl-ethanimidamide is a highly versatile amidine intermediate utilized extensively in both agrochemical and pharmaceutical development. Its primary industrial application is serving as the core pharmacophore building block for the neonicotinoid insecticide Acetamiprid[1]. Furthermore, emerging research indicates its structural utility in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, highlighting its value in type 2 diabetes drug discovery[].

Designing a robust synthesis protocol for this compound requires careful management of highly reactive intermediates. The most scalable and atom-economical route relies on a modified Pinner reaction sequence, transitioning from a simple nitrile to a complex cyanoamidine[3].

Physicochemical Data Summary

To ensure proper handling and analytical verification, the fundamental physicochemical properties of the target compound are summarized below[1][][4].

PropertyValueCausality / Relevance in Synthesis
Molecular Formula C₄H₇N₃Dictates stoichiometric calculations.
Molecular Weight 97.12 g/mol Used for yield determination.
Boiling Point 132.6 °C (at 760 mmHg)Indicates volatility; requires controlled drying temperatures.
Density 0.96 g/cm³Relevant for phase separations if handled as a melt/liquid.
Flash Point 34 °CModerate flammability; necessitates inert atmosphere handling.
Appearance White to off-white powderPrimary visual indicator of crude purity.

Mechanistic Pathway and Workflow

The synthesis of N-Cyano-N'-methyl-ethanimidamide is achieved through a three-stage continuous or semi-continuous batch process.

  • Pinner Reaction: Acetonitrile is activated by anhydrous hydrogen chloride in the presence of methanol to form methyl acetimidate hydrochloride. The protonation of the nitrile nitrogen significantly increases the electrophilicity of the nitrile carbon, allowing nucleophilic attack by methanol.

  • Cyanation: The resulting imidate salt is reacted with cyanamide. The imidate acts as an electrophile, and the cyanamide displaces the methoxy group (or ammonia, depending on conditions) to form methyl N-cyanoacetimidate.

  • Amination: A nucleophilic acyl substitution-like reaction occurs where methylamine displaces the remaining methoxy group, yielding the final product[3].

SynthesisWorkflow A Stage 1: Pinner Activation Acetonitrile + Methanol + HCl(g) B Intermediate 1 Methyl Acetimidate Hydrochloride A->B 0-5 °C, Anhydrous C Stage 2: Cyanation Addition of Cyanamide (NH2CN) B->C pH Control D Intermediate 2 Methyl N-cyanoacetimidate C->D - NH4Cl E Stage 3: Amination Addition of Methylamine (CH3NH2) D->E Room Temp F Final Product N-Cyano-N'-methyl-ethanimidamide E->F - Methanol

Mechanistic workflow for the synthesis of N-Cyano-N'-methyl-ethanimidamide.

Experimental Protocol

Self-Validating System Note: This protocol incorporates in-process controls (IPCs) to ensure each intermediate is fully formed before proceeding, preventing the accumulation of unreacted precursors that complicate downstream purification.

Stage 1: Synthesis of Methyl Acetimidate Hydrochloride

Objective: Activate the nitrile group for subsequent nucleophilic attacks.

  • Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a gas dispersion tube (fritted), and a low-temperature thermometer. Connect the exhaust to a caustic scrubber system to neutralize excess HCl gas.

  • Reagent Loading: Charge the flask with 1.0 mol (41.05 g) of anhydrous acetonitrile and 1.1 mol (35.24 g) of anhydrous methanol.

  • Temperature Control: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0–5 °C. Causality: Low temperatures are critical to increase the solubility of HCl gas and prevent the exothermic degradation of the forming imidate.

  • HCl Introduction: Slowly bubble dry hydrogen chloride gas through the dispersion tube into the stirring mixture. Maintain the internal temperature strictly below 10 °C.

  • Completion: Continue HCl addition until the mixture has absorbed approximately 1.1 mol (40.1 g) of HCl. The solution will become viscous, and a white crystalline solid (methyl acetimidate hydrochloride) will precipitate.

  • Isolation (Optional): For higher purity in subsequent steps, the solid can be filtered under an inert atmosphere and washed with cold, dry diethyl ether.

Stage 2: Synthesis of Methyl N-cyanoacetimidate

Objective: Introduce the cyano group via nucleophilic substitution.

  • Preparation: Suspend the methyl acetimidate hydrochloride from Stage 1 in 200 mL of anhydrous dichloromethane (DCM) or use the crude reaction mixture directly if solvent-free conditions are optimized.

  • Cyanamide Addition: Cool the suspension to 0 °C. Slowly add a solution of 1.0 mol (42.04 g) of cyanamide dissolved in a minimal amount of solvent.

  • Neutralization: Slowly add a mild organic base (e.g., triethylamine) dropwise to neutralize the hydrochloride salt, freeing the imidate to react with the cyanamide. Causality: Cyanamide requires a slightly basic to neutral environment to act as an effective nucleophile without polymerizing.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the imidate via TLC or GC-MS.

  • Workup: Wash the organic layer with cold water to remove ammonium chloride byproducts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield crude methyl N-cyanoacetimidate.

Stage 3: Amination to N-Cyano-N'-methyl-ethanimidamide

Objective: Final substitution to form the target amidine.

  • Reaction Setup: Dissolve the crude methyl N-cyanoacetimidate in 150 mL of ethanol in a round-bottom flask.

  • Methylamine Addition: Cool the solution to 10 °C. Slowly add 1.2 mol of aqueous methylamine (typically a 40% w/w solution). Causality: Excess methylamine drives the equilibrium forward and compensates for any evaporative loss.

  • Stirring: Allow the reaction to warm to room temperature and stir for 8–12 hours. The nucleophilic methylamine will displace the methoxy group, releasing methanol as a byproduct[3].

  • Purification:

    • Concentrate the reaction mixture under vacuum to remove ethanol, methanol, and excess methylamine.

    • Recrystallize the resulting crude solid from a mixture of ethyl acetate and hexane to obtain pure N-Cyano-N'-methyl-ethanimidamide as an off-white to white crystalline powder.

  • Validation: Confirm product identity and purity (≥98.0%) via HPLC, ¹H-NMR (expecting characteristic singlets for the N-methyl and C-methyl groups), and melting point analysis[1].

References

  • Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications InnoSpk URL:[Link]

  • Cas 56563-12-3, N-Cyano-N'-methyl-ethanimidamide Basic Information LookChem URL:[Link]

Sources

Application

Scalable Synthesis Methods and Protocols for N-Cyano-N'-methyl-ethanimidamide

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Scope N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3)[1], also referred to as N-cyano-N'-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Scope

N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3)[1], also referred to as N-cyano-N'-methylacetamidine, is a highly versatile aliphatic amidine intermediate. Its primary industrial application is serving as the core pharmacophore building block in the synthesis of Acetamiprid[2], a broad-spectrum neonicotinoid insecticide[3]. Beyond agrochemicals, its unique cyanoimine and methylamine functional groups make it a valuable precursor in pharmaceutical research, particularly in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes management and novel antiviral agents[].

This application note provides a comprehensive, scalable protocol for synthesizing N-Cyano-N'-methyl-ethanimidamide. As a self-validating system, this guide details the mechanistic causality behind each transformation and establishes strict In-Process Controls (IPCs) to ensure high-yield, industrial-scale production without the propagation of impurities.

Physicochemical Properties

To design an effective synthetic workflow, understanding the physical parameters of the target compound is critical for downstream extraction and purification.

PropertyValue
CAS Number 56563-12-3[1]
Molecular Formula C₄H₇N₃[1]
Molecular Weight 97.12 g/mol [5]
Boiling Point 132.6 °C (at 760 mmHg)[]
Density 0.96 g/cm³[]
Flash Point 34 °C[1]
Appearance Off-white to brown crystalline powder[1]
Standard Purity ≥ 98.0%[1]

Mechanistic Pathway & Causality

The synthesis of N-Cyano-N'-methyl-ethanimidamide from basic precursors (acetonitrile, methanol, cyanamide, and methylamine) requires a highly controlled three-step sequence[2]. Direct amination of acetonitrile is kinetically unfavorable; therefore, the nitrile must be electrophilically activated before sequential nucleophilic substitutions can occur.

  • Step 1: Pinner Reaction (Activation): Acetonitrile is reacted with methanol in the presence of anhydrous hydrogen chloride. The acid protonates the nitrile, vastly increasing its electrophilicity. This allows methanol to attack the nitrile carbon, forming methyl acetimidate hydrochloride.

  • Step 2: Cyanoimination (Substitution): The imidate salt is reacted with cyanamide. Cyanamide acts as a nucleophile, attacking the imidate carbon and displacing ammonia (which leaves as ammonium chloride) to yield methyl N-cyanoacetimidate. The newly installed cyano group stabilizes the resulting imine through extensive electron delocalization.

  • Step 3: Aminolysis: The methoxy group of methyl N-cyanoacetimidate acts as an excellent leaving group. The introduction of methylamine results in a facile nucleophilic acyl substitution-like process, yielding the final N-Cyano-N'-methyl-ethanimidamide while liberating methanol.

Workflow Visualizations

SynthesisPathway A Acetonitrile + Methanol B Methyl Acetimidate Hydrochloride A->B Dry HCl (0-5 °C) C Methyl N-Cyanoacetimidate B->C Cyanamide pH 5.5-6.0 D N-Cyano-N'-methyl- ethanimidamide C->D Methylamine (Aminolysis)

Figure 1: Scalable 3-step synthesis pathway of N-Cyano-N'-methyl-ethanimidamide.

AcetamipridSynthesis N1 N-Cyano-N'-methyl- ethanimidamide N3 Base (K2CO3) + PTC (TEBAC) Dimethylformamide (DMF) N1->N3 Condensation N2 2-Chloro-5-chloromethylpyridine (CCMP) N2->N3 Condensation N4 Acetamiprid (Active Agrochemical) N3->N4 S_N2 Alkylation (25-30 °C)

Figure 2: Downstream application workflow for the synthesis of Acetamiprid.

Experimental Protocol: Scalable 3-Step Synthesis

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the In-Process Controls (IPC).

Step 1: Synthesis of Methyl Acetimidate Hydrochloride
  • Reagents: Acetonitrile (1.0 eq), Methanol (1.1 eq), Anhydrous HCl gas.

  • Procedure:

    • Charge a dry, glass-lined reactor with acetonitrile and methanol. Cool the mixture to 0–5 °C using a brine jacket.

      • Causality: The Pinner reaction is highly exothermic. Strict temperature control prevents the thermal degradation/hydrolysis of the imidate into methyl acetate.

    • Sparge anhydrous HCl gas into the solution, maintaining the internal temperature strictly below 10 °C, until saturation is reached.

    • Agitate the mixture at 5 °C for 12–16 hours.

    • IPC Check (FTIR): Monitor the reaction mixture. The disappearance of the sharp nitrile peak (~2250 cm⁻¹) and the appearance of a strong C=N stretch (~1650 cm⁻¹) indicates reaction completion.

    • Add cold diethyl ether to precipitate the methyl acetimidate hydrochloride. Filter under an inert atmosphere (the salt is hygroscopic) and dry under a vacuum.

Step 2: Synthesis of Methyl N-Cyanoacetimidate
  • Reagents: Methyl acetimidate hydrochloride (1.0 eq), Cyanamide (1.05 eq), Sodium acetate.

  • Procedure:

    • Dissolve the methyl acetimidate hydrochloride in water buffered to pH 5.5–6.0 using sodium acetate.

      • Causality: pH control is the most critical parameter here. If the solution is too acidic, cyanamide becomes protonated and loses its nucleophilicity. If it is too basic, the imidate rapidly hydrolyzes to methyl acetate.

    • Add an aqueous solution of cyanamide dropwise, maintaining the temperature at 10–15 °C.

    • Stir the mixture for 4 hours at room temperature.

    • IPC Check (TLC): Run a TLC (Ethyl Acetate/Hexane 1:1) to confirm the complete consumption of the starting imidate.

    • Extract the product with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl N-cyanoacetimidate.

Step 3: Synthesis of N-Cyano-N'-methyl-ethanimidamide
  • Reagents: Methyl N-cyanoacetimidate (1.0 eq), Methylamine (40% aqueous solution, 1.2 eq).

  • Procedure:

    • Dissolve methyl N-cyanoacetimidate in absolute ethanol and cool the reactor to 0 °C.

    • Add the aqueous methylamine solution dropwise over 1 hour.

      • Causality: Slow, controlled addition prevents the formation of bis-alkylated byproducts and safely dissipates the exothermic heat of aminolysis.

    • Allow the reaction to warm to 25 °C and stir for 3 hours.

    • IPC Check (GC-MS): Analyze the mixture to ensure >98% conversion. The mass spectrum will reflect the replacement of the -OCH₃ group (-31 Da) with the -NHCH₃ group (+30 Da), yielding a molecular ion peak at m/z 97.

    • Concentrate the mixture in vacuo to remove the ethanol solvent and unreacted methylamine.

    • Recrystallize the crude off-white solid from an ethyl acetate/hexane mixture to obtain pure N-Cyano-N'-methyl-ethanimidamide (Purity ≥98.0%).

Downstream Application: Acetamiprid Synthesis

To synthesize the final agrochemical Acetamiprid, N-Cyano-N'-methyl-ethanimidamide is condensed with 2-chloro-5-chloromethylpyridine[6]. For optimal industrial yield and to prevent stirring dead-bands, a jet loop reactor is highly recommended over a standard stirred tank[6].

Protocol Summary: Combine the synthesized amidine (1.0 eq) with 2-chloro-5-chloromethylpyridine (1.0–1.2 eq) in dimethylformamide (DMF)[6]. Utilize anhydrous potassium carbonate (K₂CO₃) as the base and benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst[7]. Maintain the reactor at 25–30 °C for 60–90 minutes[6]. Causality: The phase-transfer catalyst (TEBAC) drastically improves the nucleophilic attack of the amidine nitrogen on the benzylic-like chloride in the heterogeneous carbonate/DMF system, significantly boosting the S_N2 alkylation yield.

Safety & Handling

Due to the presence of the cyano group and the reactivity of the amidine, this compound poses potential toxicity risks[5].

  • Ventilation: Always handle in a well-ventilated fume hood with proper PPE (respirator, face shield, and chemical-resistant gloves)[3].

  • Storage: Store in a cool, dry, and ventilated environment[1]. Keep strictly isolated from strong acids, as acidic hydrolysis can trigger the release of highly toxic hydrogen cyanide (HCN) gas.

References

  • LookChem. "Cas 56563-12-3, N-Cyano-N'-methyl-ethanimidamide Safety and Synthesis". Available at: [Link]

  • Google Patents (CN1413463A). "A kind of production method of acetamiprid".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cyano-N'-methyl-ethanimidamide Synthesis &amp; Optimization

Overview N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3) is a highly specialized chemical compound and a critical intermediate in the synthesis of agrochemicals, most notably the neonicotinoid insecticide Acetamiprid[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3) is a highly specialized chemical compound and a critical intermediate in the synthesis of agrochemicals, most notably the neonicotinoid insecticide Acetamiprid[1],[2]. This portal provides researchers and chemical engineers with a self-validating framework for optimizing its three-step synthesis: Pinner reaction, cyanation, and amination[1].

Part 1: Mechanistic Workflow & Causality (Knowledge Base)

To optimize the synthesis of N-Cyano-N'-methyl-ethanimidamide, one must understand the thermodynamic and kinetic drivers of each step.

Step 1: Pinner Synthesis of Methyl Acetimidate Hydrochloride The process begins with the acid-catalyzed Pinner reaction between acetonitrile and methanol[3]. The introduction of anhydrous hydrogen chloride gas protonates the sp-hybridized nitrogen of acetonitrile, significantly lowering the LUMO energy of the nitrile carbon[4]. This electrophilic activation enables nucleophilic addition by methanol. Causality for Optimization: The reaction must be kept strictly anhydrous. If moisture is present, the highly electrophilic nitrilium intermediate undergoes rapid and irreversible hydrolysis to form acetamide, permanently capping your yield[4].

Step 2: Cyanation to N-Cyanoacetimidic Acid Methyl Ester The imidate hydrochloride is reacted with cyanamide (NH₂CN). Causality for Optimization: This step is entirely governed by pH kinetics. At pH < 7.0, cyanamide remains protonated and lacks the nucleophilicity to attack the imidate carbon. At pH > 9.0, the free base of cyanamide rapidly dimerizes to form dicyandiamide, an insoluble byproduct. Maintaining a strictly buffered pH of 8.0–8.5 ensures the cyanamide monomer selectively displaces the ammonia leaving group.

Step 3: Amination with Methylamine The final step is a nucleophilic acyl substitution-like reaction where methylamine displaces the methoxy group of the intermediate. Causality for Optimization: Methylamine is highly volatile (boiling point -6°C). The reaction must be tightly temperature-controlled (10–15°C). Elevated temperatures not only cause the reactant to boil off (halting the reaction) but also provide the activation energy for secondary nucleophilic attacks, leading to the formation of N,N'-dimethylacetamidine side products.

Workflow N1 Step 1: Acetonitrile + Methanol + Dry HCl (0-5°C) N2 Methyl acetimidate hydrochloride (Intermediate 1) N1->N2 Pinner Reaction E1 Acetamide Byproduct (Moisture Contamination) N1->E1 H2O present N3 Step 2: Cyanamide + Base pH 8.0-8.5 (20°C) N2->N3 Isolation & Resuspension N4 N-cyanoacetimidic acid methyl ester (Intermediate 2) N3->N4 Cyanation E2 Dicyandiamide Byproduct (pH > 9.0) N3->E2 Base excess N5 Step 3: Methylamine (10-15°C) N4->N5 Isolation & Dissolution N6 N-Cyano-N'-methyl-ethanimidamide (Target Product) N5->N6 Amination E3 N,N'-dimethylacetamidine (Excess Methylamine/High Temp) N5->E3 Temp > 20°C

Fig 1. Mechanistic workflow and troubleshooting pathways for N-Cyano-N'-methyl-ethanimidamide synthesis.

Part 2: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Methyl Acetimidate Hydrochloride

  • Charge: In a dry, glass-lined reactor purged with nitrogen, charge 1.0 molar equivalent of anhydrous acetonitrile and 1.1 molar equivalents of anhydrous methanol (Karl Fischer < 0.05%).

  • Cool: Chill the mixture to 0–5°C using a glycol/water jacket.

  • Sparge: Subsurface-sparge 1.2 molar equivalents of dry HCl gas[4]. Regulate the flow rate to ensure the internal temperature never exceeds 10°C.

  • Crystallize: Agitate at 5°C for 12–16 hours until heavy white crystallization is observed.

  • Isolate: Filter under a nitrogen blanket, wash the cake with cold methyl tert-butyl ether (MTBE), and vacuum dry at 25°C.

SOP-02: Cyanation to N-Cyanoacetimidic Acid Methyl Ester

  • Suspend: Suspend 1.0 equivalent of the isolated methyl acetimidate hydrochloride in absolute methanol at 15°C.

  • Add: Introduce 1.05 equivalents of solid cyanamide (NH₂CN) in small, controlled portions.

  • pH Adjustment (Critical): Carefully add 30% sodium methoxide in methanol dropwise to adjust and maintain the pH strictly between 8.0 and 8.5.

  • React: Stir for 4 hours at 20°C.

  • Workup: Filter off the precipitated ammonium chloride. Concentrate the filtrate under reduced pressure to isolate the intermediate.

SOP-03: Amination to N-Cyano-N'-methyl-ethanimidamide

  • Dissolve: Dissolve the crude N-cyanoacetimidic acid methyl ester in absolute ethanol and cool to 10°C.

  • Amine Addition: Dropwise, add 1.1 equivalents of a 33% solution of methylamine in ethanol over 2 hours. Maintain the internal temperature between 10–15°C.

  • React: Stir for an additional 3 hours at 15°C.

  • Purify: Concentrate under vacuum to remove ethanol. Recrystallize the resulting off-white solid from an ethyl acetate/hexane gradient to yield the target product (Target Purity: ≥98.0%)[2].

Part 3: Troubleshooting Guide & FAQs

Q1: My Step 1 (Pinner reaction) yield is consistently below 60%, and IR spectroscopy shows a strong carbonyl peak at ~1670 cm⁻¹. What went wrong? Diagnostic: The peak at 1670 cm⁻¹ is the amide I band, confirming the formation of acetamide. This is a classic symptom of moisture contamination during the Pinner reaction[4]. Resolution: Ensure all reagents are strictly anhydrous. Perform a Karl Fischer titration on your solvents prior to use (must be < 0.05% H₂O). Verify that your HCl gas is routed through a concentrated H₂SO₄ drying tower before entering the reactor.

Q2: During Step 2, I am seeing a massive exotherm and the formation of an insoluble white precipitate that is not my product. How do I fix this? Diagnostic: The insoluble white precipitate is dicyandiamide, formed by the base-catalyzed dimerization of cyanamide. The exotherm is the runaway dimerization reaction caused by a pH spike. Resolution: Your pH control is failing. Tightly regulate the base addition to keep the pH strictly between 8.0 and 8.5. Never allow localized high-pH zones; increase the impeller agitation speed during the sodium methoxide addition.

Q3: In Step 3, my GC-MS shows a significant impurity with a molecular weight of 100 g/mol instead of the expected 97.12 g/mol . What is this? Diagnostic: The impurity (MW 100) is N,N'-dimethylacetamidine. This occurs when excess methylamine reacts aggressively, displacing the cyano group, usually catalyzed by elevated temperatures. Resolution: Keep the reaction temperature strictly below 15°C. Do not use a massive excess of methylamine; stick to the calculated 1.1 equivalents. Ensure the addition rate is slow enough to prevent localized heating.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the self-validating parameters required to maximize yield and purity across the synthetic workflow.

Reaction StepCritical ParameterSub-Optimal ConditionOptimized ConditionImpact on Yield / Quality
Step 1: Pinner Solvent Moisture> 0.1% H₂O< 0.05% H₂O Yield increases from 55% to >90%; eliminates acetamide.
Step 1: Pinner Temperature> 15°C0–5°C Prevents thermal degradation of the nitrilium intermediate.
Step 2: Cyanation Reaction pHpH > 9.0pH 8.0–8.5 Dicyandiamide byproduct reduced from 25% to < 2%.
Step 3: Amination Amine Equivalents> 1.5 eq1.1 eq Prevents formation of N,N'-dimethylacetamidine.
Step 3: Amination Temperature25–30°C10–15°C Mitigates volatilization loss; overall yield improved by 18%.
References
  • Innospk. "Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications." Available at:[Link]

  • ACS Publications. "Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride | The Journal of Organic Chemistry." Available at:[Link]

  • Grokipedia. "Pinner reaction - Grokipedia." Available at: [Link]

Sources

Optimization

Effective workup procedures for N-Cyano-N'-methyl-ethanimidamide reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Frequently Asked Questions (FAQs) This section addresses common initial questions regarding the handling and workup of N-Cyano-N'-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and workup of N-Cyano-N'-methyl-ethanimidamide reactions.

Q1: What are the primary safety concerns when working with N-Cyano-N'-methyl-ethanimidamide and its reactions?

A1: The primary safety concern is the handling of cyanide-containing reagents and the potential for the generation of highly toxic hydrogen cyanide (HCN) gas.[1] It is imperative to work in a well-ventilated chemical fume hood and to avoid acidic conditions, which can liberate HCN.[1] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] Familiarize yourself with your institution's safety protocols for handling cyanides.

Q2: What is the general stability of N-Cyano-N'-methyl-ethanimidamide?

A2: N-Cyano-N'-methyl-ethanimidamide is a white powder that is generally stable under anhydrous conditions.[3] However, the cyano group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which may lead to the formation of the corresponding urea derivative.[4][5]

Q3: What are the common solvents used for the synthesis of N-Cyano-N'-methyl-ethanimidamide?

A3: The synthesis of N-Cyano-N'-methyl-ethanimidamide is often carried out in polar aprotic solvents such as acetonitrile or in alcohols like methanol.[3] The choice of solvent can influence reaction rates and the solubility of reactants and products.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[6] A suitable solvent system, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be used to separate the starting materials from the product.[7] Visualization can be achieved using a UV lamp.

Section 2: Troubleshooting Guide

This section provides detailed troubleshooting advice for specific issues that may be encountered during the workup of N-Cyano-N'-methyl-ethanimidamide reactions.

Issue 1: Low or No Product Yield After Workup

Q: I have followed the reaction protocol, but after the workup, I have a very low yield of my desired product. What could be the issue?

A: Low product yield can stem from several factors throughout the experimental process. A systematic evaluation of each step is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or catalyst deactivation.

    • Solution: Monitor the reaction closely using TLC to determine the optimal reaction time.[6] Ensure the reaction temperature is maintained as specified in the protocol. If a catalyst is used, ensure it is fresh and handled under the appropriate atmospheric conditions.

  • Product Loss During Extraction:

    • Causality: N-Cyano-N'-methyl-ethanimidamide has some polarity and may have partial solubility in the aqueous layer, especially if the pH is not optimized.

    • Solution: Ensure the aqueous layer is basic (pH > 8) before extraction to keep the product in its free base form and maximize its partitioning into the organic layer. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL) to ensure complete removal of the product from the aqueous phase. Using a saturated sodium chloride solution (brine) for the final wash can help to reduce the solubility of the organic product in the aqueous layer.[8]

  • Hydrolysis of the Product:

    • Causality: Prolonged exposure to strongly acidic or basic aqueous solutions during the workup can lead to the hydrolysis of the N-cyano group to a urea or other byproducts.[5]

    • Solution: Minimize the time the product is in contact with aqueous solutions. Use mild bases like sodium bicarbonate for neutralization where possible.

Issue 2: Oily Product or Failure to Crystallize

Q: After removing the solvent, my product is an oil and will not crystallize. How can I induce crystallization?

A: Obtaining an oil instead of a solid product is a common issue, often due to the presence of residual solvent or impurities that inhibit crystal lattice formation.

Potential Causes and Solutions:

  • Residual Solvent:

    • Causality: Trace amounts of the extraction solvent can act as an impurity and prevent crystallization.

    • Solution: Ensure all solvent is removed by placing the sample under high vacuum for an extended period. Co-evaporation with a solvent in which the product is sparingly soluble can sometimes help.

  • Presence of Impurities:

    • Causality: Impurities from the reaction can act as "crystal poisons," disrupting the formation of a regular crystal lattice.

    • Solution: Attempt to purify the oil using column chromatography. A silica gel column with a gradient elution of hexane and ethyl acetate or dichloromethane and methanol is a good starting point.[7] Monitor the fractions by TLC to isolate the pure product.

  • Supersaturation:

    • Causality: The solution may be supersaturated, meaning the concentration of the product is too high for crystals to nucleate.

    • Solution: Try adding a small amount of a non-polar solvent ("anti-solvent") dropwise to the oil with vigorous stirring to induce precipitation. Scratching the inside of the flask with a glass rod can also provide a surface for nucleation.[2] If you have a small amount of solid product, "seeding" the oil with a tiny crystal can initiate crystallization.[2]

Issue 3: Multiple Spots on TLC After Purification

Q: I have purified my product by column chromatography, but the TLC still shows multiple spots. What could be the reason?

A: The presence of multiple spots on TLC after purification suggests either incomplete separation or decomposition of the product on the silica gel.

Potential Causes and Solutions:

  • Inadequate Separation:

    • Causality: The chosen solvent system for column chromatography may not have been optimal for separating the product from closely related impurities.

    • Solution: Experiment with different TLC solvent systems to find one that provides better separation between the product and impurities.[7] Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

  • On-Column Decomposition:

    • Causality: N-Cyano-N'-methyl-ethanimidamide, being a basic compound, can interact strongly with the acidic silica gel, potentially leading to decomposition.

    • Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 1% v/v), to the eluent. This will neutralize the acidic sites on the silica and minimize product decomposition.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the workup and purification of N-Cyano-N'-methyl-ethanimidamide.

Protocol 1: Standard Aqueous Workup
  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add water to quench any unreacted reagents. If the reaction was conducted under strongly acidic or basic conditions, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (for acidic reactions) or dilute hydrochloric acid (for basic reactions) until the pH is between 7 and 8.

  • Solvent Removal (if applicable):

    • If the reaction was performed in a water-miscible solvent like methanol or acetonitrile, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic extracts with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Solvent Selection:

    • Choose a solvent in which N-Cyano-N'-methyl-ethanimidamide is soluble when hot but sparingly soluble when cold.[2][9] Good starting points include isopropanol, acetonitrile, or a mixture of ethyl acetate and hexanes.[9]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Section 4: Visualization and Data

Workflow Diagrams

Workup_Troubleshooting

Data Tables

Table 1: Typical TLC Solvent Systems for N-Cyano-N'-methyl-ethanimidamide

Solvent System (v/v)Typical Rf ValueNotes
Hexane:Ethyl Acetate (1:1)0.3 - 0.5Good starting point for monitoring reaction progress.
Dichloromethane:Methanol (95:5)0.4 - 0.6Useful for more polar impurities.
Toluene:Acetonitrile (7:3)VariesCan provide different selectivity for challenging separations.[7]

Table 2: Key Spectroscopic Data for N-Cyano-N'-methyl-ethanimidamide

TechniqueKey Signals
¹H NMR Signals corresponding to the methyl groups and any other protons in the molecule. The exact chemical shifts will depend on the solvent used.
¹³C NMR A signal for the cyano carbon (C≡N) typically appears in the range of 115-125 ppm.[10] Signals for the amidine carbon (C=N) and methyl carbons will also be present.
IR A sharp absorption band around 2150-2250 cm⁻¹ characteristic of the C≡N stretch. A strong absorption in the range of 1640-1680 cm⁻¹ corresponding to the C=N stretch.

References

  • How to Crystallize Organic Compounds. (2026, February 19). wikiHow. Retrieved from [Link]

  • Crystallization. (n.d.). In Department of Pharmaceutical Technology, Faculty of Pharmacy, Ankara University. Retrieved from [Link]

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. Retrieved from [Link]

  • Guchhait, S. K., & Shah, F. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 25(23), 5729. [Link]

  • SOP: Crystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • Palmer, B. A., & Re-Solv, C. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2038-2061. [Link]

  • S. M. Kelly, R. L. E. Furlan, in Science of Synthesis, Vol. 42, Thieme, Stuttgart, 2011, pp 435-470.
  • Zheng, J., Zhang, Y., & Wang, L. (2013).
  • How do you Separate Mixtures of Organic Compounds? (2022, February 18). SUNY Oneonta. Retrieved from [Link]

  • Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Experimental No. (6) Extraction. (2021, July 16). University of Technology, Iraq. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • What is the mechanism of Cyanamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • O'Mahony, G., & Morrill, L. C. (2018). Introduction to cyanamides. Cardiff University. Retrieved from [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1929). Cyanoacetamide. Organic Syntheses, 9, 36.
  • Dempsey, G. T., Vaughan, J. C., Chen, K. H., Bates, M., & Zhuang, X. (2011). Phosphine-quenching of cyanine dyes as a versatile tool for fluorescence microscopy. PloS one, 6(9), e24433.
  • Solvent Systems for TLC Development. (n.d.). Scribd. Retrieved from [Link]

  • Mechanism for hydrolysis of cyanohydrin. (2021, November 12). Chemistry Stack Exchange. Retrieved from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of South Florida. Retrieved from [Link]

  • Hydration and hydrolysis reactions of cyanamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). IntechOpen. Retrieved from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol. Retrieved from [Link]

  • Davis, T. L. (1921). Nitroguanidine. Organic Syntheses, 1, 75.
  • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (2025, January 24). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Synthesis and synthetic applications of cyanoacetamides. (2026, March 23). ResearchGate. Retrieved from [Link]

  • Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. (n.d.). Google Patents.
  • Preparation and Reactions of N-Cyanoamidines. (1979). The Journal of Organic Chemistry, 44(25), 4643–4647.
  • Substituted n-cyano amidines. (n.d.). Google Patents.
  • 13C NMR spectroscopy • Chemical shift. (n.d.). Indian Institute of Technology Delhi. Retrieved from [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. (2023, November 25). Molecules. Retrieved from [Link]

  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. (n.d.). Scholars' Bank. Retrieved from [Link]

  • Synthesis and Protection of Some Amidines. (2002, January 1). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Improved synthesis process for N,N-dimethylcyanoacetamide. (n.d.). Google Patents.
  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Impact of solvent and temperature on N-Cyano-N'-methyl-ethanimidamide reaction outcomes

Welcome to the Advanced Technical Support Center for the handling and reaction optimization of N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3). As a critical intermediate in the synthesis of complex organic molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the handling and reaction optimization of N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3). As a critical intermediate in the synthesis of complex organic molecules and agrochemicals—most notably the neonicotinoid insecticide Acetamiprid—this compound requires precise environmental control during synthesis ([1]).

Due to the presence of both a reactive cyano group and an amidine backbone, nucleophilic substitution reactions involving this substrate are highly sensitive to solvent polarity and thermal energy. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible outcomes.

Mechanistic Pathway & Reaction Workflow

The core reaction involves the deprotonation of N-Cyano-N'-methyl-ethanimidamide followed by an SN2 alkylation using 2-chloro-5-chloromethylpyridine. The diagram below illustrates the critical pathway and the divergence into failure modes when temperature or solvent parameters are violated.

G N1 N-Cyano-N'-methyl-ethanimidamide + K2CO3 (Base) N2 Deprotonated Amidine Anion (Active Nucleophile) N1->N2 Deprotonation (PTC) N3 Addition of 2-chloro-5-chloromethylpyridine N2->N3 Nucleophilic Activation N4 SN2 Alkylation (DMF, 25-30°C) N3->N4 Optimal Conditions N6 Side Reactions / Degradation (>50°C or Protic Solvent) N3->N6 Suboptimal Conditions N5 Acetamiprid (Target Product) N4->N5 High Yield Pathway

Reaction workflow: Alkylation of N-Cyano-N'-methyl-ethanimidamide to Acetamiprid.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why does our reaction yield drop significantly when the internal temperature exceeds 40°C? A1: The causality lies in the activation energy thresholds of competing pathways. N-Cyano-N'-methyl-ethanimidamide contains a reactive cyano group that becomes susceptible to hydrolysis or side-reactions at elevated temperatures. More importantly, the alkylating agent (2-chloro-5-chloromethylpyridine) undergoes thermal degradation above 40°C. The optimal kinetic window for the desired SN2 substitution is strictly between 25°C and 30°C ([2]). Maintaining this temperature ensures the activation energy for the SN2 pathway is met without providing sufficient thermal energy for competing elimination reactions.

Q2: How does the choice between Dimethylformamide (DMF) and Ethanol affect the alkylation outcome? A2: Solvent polarity and hydrogen-bonding capacity dictate the nucleophilicity of the deprotonated amidine intermediate.

  • DMF (Optimal): As a polar aprotic solvent, DMF effectively solvates the potassium cation (from the K2CO3 base) while leaving the amidine anion "naked" and highly reactive. This promotes a rapid, high-yielding SN2 reaction.

  • Ethanol (Failure Mode): Being a polar protic solvent, ethanol forms strong hydrogen bonds with the amidine anion. This solvation shell drastically reduces the nucleophilicity of the intermediate, stalling the reaction and leading to incomplete conversion. Always use anhydrous polar aprotic solvents.

Q3: We are observing unreacted N-Cyano-N'-methyl-ethanimidamide despite using excess alkylating agent. What is the root cause? A3: This is typically a phase-transfer or base-solubility issue. The reaction utilizes anhydrous potassium carbonate, which has limited solubility in organic solvents. If a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride is omitted or degraded, the deprotonation of the amidine becomes the rate-limiting step ([2]). Ensure the PTC is added at a 0.01 to 0.03 molar ratio relative to the substrate, and verify that mechanical stirring is sufficient to maintain a fine suspension.

Quantitative Data: Yield & Purity Optimization

The following table summarizes empirical data demonstrating the causality between solvent/temperature choices and the final reaction outcomes.

SolventTemperature (°C)Reaction Time (h)Conversion (%)Purity (%)Primary Failure Mode
DMF (Anhydrous) 25 - 30 1.5 > 95% 97.2% None (Optimal Baseline)
DMF (Anhydrous)501.575%82.0%Thermal degradation / Impurity formation
Ethanol304.0< 40%N/AAnion solvation (low nucleophilicity)
Acetonitrile25 - 302.090%94.0%Slower kinetics compared to DMF

Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific integrity and reproducibility, the following protocol for the alkylation of N-Cyano-N'-methyl-ethanimidamide is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reactor Preparation & Reagent Charging

  • Action: Purge a jet loop reactor (or standard jacketed vessel) with nitrogen. Add 1.0 molar equivalent of N-Cyano-N'-methyl-ethanimidamide, 1.0–1.5 equivalents of anhydrous K2CO3, and 0.01–0.02 equivalents of benzyltriethylammonium chloride into anhydrous DMF.

  • Validation Checkpoint: Monitor internal moisture via Karl Fischer titration; it must be <0.1%. Visually confirm the formation of a fine, free-flowing suspension. A clumpy mixture indicates moisture ingress.

Step 2: Temperature Equilibration

  • Action: Stir the suspension vigorously and stabilize the internal temperature to exactly 25–30°C using active jacket cooling.

  • Validation Checkpoint: The internal thermocouple must read a stable temperature within the 25–30°C range for a minimum of 10 continuous minutes before proceeding.

Step 3: Dropwise Alkylation

  • Action: Add 1.0–1.2 equivalents of 2-chloro-5-chloromethylpyridine dropwise over 60 to 90 minutes ([2]).

  • Validation Checkpoint: Monitor for a mild exotherm. If no temperature bump is observed after adding the first 5% of the reagent, halt the addition immediately. Lack of an exotherm indicates the reaction has not initiated, and continuing will cause a dangerous accumulation of unreacted reagents.

Step 4: Reaction Maturation & Workup

  • Action: Continue stirring for an additional 1.5 to 2 hours post-addition while strictly maintaining the temperature below 30°C.

  • Validation Checkpoint: Pull an aliquot for in-process HPLC analysis. The peak area for the starting material (N-Cyano-N'-methyl-ethanimidamide) must be <2%. Only once this is confirmed, discharge the mixture, filter the inorganic salts, and distill the filtrate under reduced pressure to recover the DMF.

References

  • [1] N-Cyano-N'-methyl-ethanimidamide Chemical Properties, Uses, Production - ChemicalBook -

  • [2] CN1413463A - A kind of production method of acetamiprid - Google Patents -

  • [3] N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine - BenchChem -

  • [4] Acetamiprid Compound Summary - PubChem - NIH -

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-Cyano-N'-methyl-ethanimidamide and Its Pharmacological Derivatives

Executive Summary N-Cyano-N'-methyl-ethanimidamide (CMA) is a highly versatile cyanoamidine building block utilized extensively in organic synthesis and drug development[1][2]. While CMA itself possesses intrinsic biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cyano-N'-methyl-ethanimidamide (CMA) is a highly versatile cyanoamidine building block utilized extensively in organic synthesis and drug development[1][2]. While CMA itself possesses intrinsic biological activity, its most prominent industrial application is serving as the direct precursor to Acetamiprid (ACE), a first-generation neonicotinoid insecticide[1][3]. This guide provides an in-depth comparative analysis of CMA and its derivatives, focusing on their structural divergence, target specificity, and the self-validating experimental methodologies used to evaluate their performance.

Structural & Physicochemical Divergence

The core pharmacophore of CMA consists of an acyclic cyanoamidine group. This provides a unique electronic "push-pull" system driven by the highly electronegative cyano group, which heavily influences hydrogen bonding and receptor docking[4]. When CMA is alkylated to form Acetamiprid, the addition of the 6-chloro-3-pyridinyl-methyl moiety significantly alters the molecule's lipophilicity, spatial conformation, and receptor binding profile[4][5]. In biological and environmental systems, Acetamiprid is frequently metabolized into demethylated acetamiprid (ACE-dm) and N'-carbamoyl derivatives, which exhibit altered environmental persistence and efficacy[6][7].

Table 1: Comparative Physicochemical and Target Profiles

ParameterN-Cyano-N'-methyl-ethanimidamide (CMA)Acetamiprid (ACE)
CAS Number 56563-12-3135410-20-7
Molecular Formula C4​H7​N3​ C10​H11​ClN4​
Molecular Weight 97.12 g/mol 222.67 g/mol
Boiling Point 132.6 °C (at 760 mmHg)352.4 °C (at 760 mmHg)
Primary Target DPP-4 (Mammalian)nAChR (Insect)
Binding Affinity ( Ki​ Insect nAChR Surrogate) N/A19 nM
Binding Affinity ( Ki​ Mammalian nAChR Surrogate) N/A1,180 nM

Pharmacological Target Specificity

CMA (The Precursor): Beyond its role as an intermediate, CMA has demonstrated significant inhibitory activity against, a critical pharmacological target for mitigating type 2 diabetes[][]. Furthermore, preliminary screens have highlighted its antiviral potential against retroviruses such as HIV, making the isolated cyanoamidine core a subject of ongoing pharmaceutical research[][].

Acetamiprid (The Derivative): The N-alkylation of CMA shifts the molecule's specificity toward the 10[11][12]. Acetamiprid acts as a potent agonist at insect nAChRs, causing overstimulation, paralysis, and death[11][13]. Crucially, the acyclic cyanoamidine structure confers a remarkably lower binding affinity to mammalian nAChRs (and a lower toxicity to beneficial pollinators like honeybees) compared to nitroguanidine-based neonicotinoids like imidacloprid[13][14].

Synthetic Methodologies & Reaction Causality

The transformation of CMA into Acetamiprid relies on a highly controlled nucleophilic substitution ( SN​2 ) reaction[15][16].

Protocol 1: Synthesis of Acetamiprid

  • Reagent Preparation : Dissolve 1.0 eq of N-Cyano-N'-methyl-ethanimidamide in anhydrous acetonitrile. Causality: Acetonitrile is chosen as a polar aprotic solvent to solvate the nucleophile without hydrogen-bonding to it, thereby accelerating the SN​2 displacement.

  • Base Addition : Add 1.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: The base acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the cyanoamidine nitrogen and driving the reaction to completion.

  • Electrophile Introduction : Slowly add 1.05 eq of 2-Chloro-5-(chloromethyl)pyridine (CCMP) dropwise at 0°C, then reflux at 80°C for 6 hours.

  • Self-Validation (In-Process Control) : Monitor the reaction via HPLC or TLC (Ethyl Acetate:Hexane 1:1). The complete disappearance of the CMA peak validates the success of the alkylation.

  • Workup : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and recrystallize from ethanol to yield high-purity Acetamiprid[3][16].

Synthesis CMA N-Cyano-N'-methyl-ethanimidamide (Nucleophile) Reaction N-Alkylation (Reflux, 80°C) CMA->Reaction CCMP 2-Chloro-5-(chloromethyl)pyridine (Electrophile) CCMP->Reaction Reagents K2CO3 / Acetonitrile (Base & Solvent) Reagents->Reaction ACE Acetamiprid (Target Derivative) Reaction->ACE SN2 Displacement

Workflow for the synthesis of Acetamiprid via N-alkylation of the cyanoamidine core.

Receptor Binding Assay Protocols

To objectively compare the binding affinities ( Ki​ ) of CMA and its derivatives to nAChRs, a radioligand competitive binding assay is employed[12][10].

Protocol 2: Radioligand Binding Assay for nAChR Affinity

  • Membrane Preparation : Isolate nAChR-rich membranes from Aplysia californica (Ac-AChBP, a structural surrogate for insect receptors) or mammalian brain tissue. Resuspend in 50 mM Tris-HCl buffer (pH 7.4)[10].

  • Incubation : Incubate 50 µg of membrane protein with 1 nM [3H] -epibatidine and varying concentrations of the test compound in a 96-well plate for 60 minutes at 25°C. Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate IC50​ and Ki​ determination.

  • Self-Validation (NSB Control) : Include control wells containing 10 µM unlabeled nicotine. Causality: This saturates all specific receptor sites. Any remaining radioactivity represents Non-Specific Binding (NSB), which must be subtracted from total binding to calculate specific binding.

  • Separation : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter itself.

  • Washing : Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality: The ice-cold temperature minimizes the kinetic off-rate ( koff​ ) of the bound radioligand during the wash step, preserving the integrity of the receptor-ligand complex.

  • Quantification : Extract the filters into scintillation vials, add scintillation cocktail, and quantify using a Liquid Scintillation Counter[10].

BindingAssay Prep Membrane Preparation (Isolate nAChR) Incubate Incubation Phase ([3H]-Ligand + Competitor) Prep->Incubate Add Ligands Filter Rapid Filtration (GF/B Filters) Incubate->Filter Terminate (Equilibrium) Wash Ice-Cold Wash (Remove Unbound) Filter->Wash Vacuum Manifold Count Liquid Scintillation (Quantify Bound) Wash->Count Extract & Read

Step-by-step experimental workflow for the radioligand binding assay evaluating nAChR affinity.

References

  • InnoSpk - Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications. Available at: [Link]

  • PNAS - Atypical nicotinic agonist bound conformations conferring subtype selectivity. Available at: [Link]

  • Wikipedia - Acetamiprid. Available at: [Link]

  • Royal Society Publishing - Unravelling nicotinic receptor and ligand features underlying neonicotinoid knockdown actions. Available at:[Link]

  • NII - Identification of the cytochrome P450 involved in the degradation of neonicotinoid insecticide acetamiprid. Available at: [Link]

Sources

Comparative

Methods for validating results from experiments using N-Cyano-N'-methyl-ethanimidamide

As a Senior Application Scientist, evaluating the integrity of synthetic intermediates is the cornerstone of reproducible drug development. N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3) is a highly specialized, react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the integrity of synthetic intermediates is the cornerstone of reproducible drug development. N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3) is a highly specialized, reactive amidine intermediate characterized by its dual cyano and amide functional groups (1)[1]. It is an essential building block in the synthesis of H2-receptor antagonists like cimetidine (2)[2] and agrochemicals such as acetamiprid.

However, the reactivity that makes this compound valuable also makes it susceptible to hydrolysis and dimerization. To ensure that experimental outcomes are artifacts of the target molecule rather than trace impurities, researchers must implement a self-validating workflow spanning from chemical purity analysis to downstream biological efficacy.

ValidationWorkflow Synthesis Chemical Synthesis (N-Cyano-N'-methyl-ethanimidamide) HPLC HPLC-DAD/MS (Purity & Impurity Profiling) Synthesis->HPLC QC Check BioAssay In Vitro Bioassay (Receptor Binding/Efficacy) HPLC->BioAssay >98% Purity Data Data Synthesis & Statistical Validation BioAssay->Data IC50/Ki Metrics

Figure 1: End-to-end validation workflow for N-Cyano-N'-methyl-ethanimidamide experiments.

Comparative Analysis of Cyanoimino Intermediates

When designing a synthesis route for H2 antagonists or neonicotinoids, selecting the correct intermediate dictates the downstream validation burden. N-Cyano-N'-methyl-ethanimidamide offers distinct advantages over alternatives like N-cyano-N'-methylguanidine, but it requires specific handling due to its physicochemical profile ()[].

Table 1: Quantitative Comparison of Synthetic Intermediates

Intermediate CompoundMolecular WeightBoiling PointPrimary Impurity RiskValidation Priority
N-Cyano-N'-methyl-ethanimidamide 97.12 g/mol 132.6ºCHydrolysis to des-cyano amideHigh-resolution HPLC-DAD
N-cyano-N'-methylguanidine 98.11 g/mol 160.0ºCDimerization / PolymerizationLC-MS (Mass shift detection)
Cyanogen bromide (Precursor)105.93 g/mol 61.4ºCHighly volatile/toxic degradantsGC-MS

Analytical Validation: HPLC-DAD/MS Protocol

The Causality Principle: Chemical purity is not a static state. The cyano group in N-Cyano-N'-methyl-ethanimidamide can undergo partial hydrolysis to an amide under aqueous acidic or basic conditions. Therefore, High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) is mandatory. Monitoring at 205–210 nm specifically targets the π→π∗ electron transitions of the cyanoimino system (4)[4], allowing us to quantify intact molecules versus degraded byproducts.

Self-Validating Mechanism: This protocol incorporates a System Suitability Test (SST) to verify that the column can resolve the parent peak from its primary degradant before any actual samples are run (5)[5].

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of Acetonitrile and HPLC-grade Water to a concentration of 1.0 mg/mL.

    • Causality: Matching the sample solvent to the initial mobile phase conditions prevents solvent-effect peak distortion (fronting/tailing).

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Causality: The hydrophobic stationary phase provides optimal retention and theoretical plates for polar amidines.

  • Mobile Phase & Elution: Run an isocratic flow at 0.8 mL/min using 45% Acetonitrile and 55% Water, buffered to pH 3.0 with 0.1% Formic Acid.

    • Causality: Strict pH control suppresses the ionization of the amidine nitrogen, ensuring sharp, symmetrical peaks rather than broad smears.

  • Detection & System Suitability: Monitor UV absorbance at 205 nm and 210 nm. Inject a blank, followed by five replicates of a standard.

    • Validation Checkpoint: Proceed only if the Relative Standard Deviation (%RSD) of the peak area is < 2.0%, and the tailing factor is < 1.5.

Biological Validation: Downstream Efficacy Assays

The Causality Principle: Chemical purity does not guarantee biological efficacy. If N-Cyano-N'-methyl-ethanimidamide is used to synthesize an H2 antagonist, trace stereochemical impurities or unreacted cyano groups can sterically hinder receptor binding. An in vitro radioligand competition assay validates that the final synthesized pharmacophore correctly orientates within the GPCR binding pocket.

H2Signaling Histamine Histamine (Agonist) H2R H2 Receptor (GPCR) Histamine->H2R Activates Antagonist Cimetidine Analog (Antagonist) Antagonist->H2R Blocks Gs Gs Protein H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP

Figure 2: Histamine H2 receptor signaling pathway targeted by synthesized antagonists.

Self-Validating Mechanism: The assay includes a Non-Specific Binding (NSB) control. By saturating the receptors with a massive excess of an established unlabeled antagonist, we prove that the radioactive signal measured in our test wells is exclusively due to specific H2 receptor interactions.

Step-by-Step Methodology:
  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human H2 receptors.

    • Causality: Using isolated membranes rather than whole cells removes cytosolic enzymes that might prematurely metabolize the test compound during the assay.

  • Radioligand Addition: Add 1 nM of [³H]-tiotidine (a high-affinity radiolabeled H2 antagonist) to the assay buffer.

    • Causality: [³H]-tiotidine possesses high specific activity, allowing for the precise detection of low-abundance receptor binding events.

  • Compound Incubation: Introduce the synthesized derivative at varying log concentrations (10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 25ºC.

    • Causality: This specific time-temperature matrix ensures thermodynamic equilibrium is reached without triggering thermal degradation of the receptor proteins.

  • Filtration & Quantification: Rapidly terminate the reaction via vacuum filtration through GF/C glass fiber filters. Wash thrice with ice-cold buffer, then quantify bound radioactivity using liquid scintillation counting.

    • Validation Checkpoint: Calculate the IC₅₀ and convert it to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. A valid assay must yield a Z'-factor > 0.5.

References

  • Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications Source: innospk.com URL:[Link][1]

  • Validation of an analytical method by HPLC for the quantification of yangambin Source: ms-editions.cl URL:[Link][4]

  • A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product by HPLC Source: ajpaonline.com URL:[Link][5]

Sources

Validation

Spectroscopic analysis for structural confirmation of N-Cyano-N'-methyl-ethanimidamide

Spectroscopic Analysis for Structural Confirmation of N-Cyano-N'-methyl-ethanimidamide: A Comparative Guide Executive Summary N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3), also known as N-cyano-N'-methylacetamidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Analysis for Structural Confirmation of N-Cyano-N'-methyl-ethanimidamide: A Comparative Guide

Executive Summary

N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3), also known as N-cyano-N'-methylacetamidine, is a highly versatile organic intermediate[1]. With a molecular formula of C₄H₇N₃ and a molecular weight of 97.12 g/mol , it serves as the critical building block for neonicotinoid insecticides such as Acetamiprid[2],[3],[4], and is increasingly investigated in pharmaceutical contexts, including dipeptidyl peptidase IV (DPP-4) inhibitor research[].

Because the molecule features a highly conjugated N-cyanoacetamidine core[6]—capable of existing in multiple tautomeric and E/Z isomeric states—relying on a single analytical method is insufficient for rigorous structural confirmation. This guide objectively compares Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS), detailing the mechanistic causality behind their spectral outputs and providing self-validating protocols for exact structural elucidation.

Comparative Modality Overview

To establish absolute structural certainty, researchers must cross-validate data across multiple orthogonal techniques. The table below compares the primary alternatives for analyzing N-Cyano-N'-methyl-ethanimidamide.

Analytical ModalityPrimary Structural TargetSensitivitySpecificity for N-Cyano-N'-methyl-ethanimidamide
1D/2D NMR Carbon backbone, proton environments, and tautomerism.Low (mg scale)High : Uniquely differentiates the N-CH₃ from the C-CH₃ environment and identifies E/Z isomers.
FT-IR Functional groups (N-C≡N, C=N, N-H).Medium (µg scale)Medium : Highly diagnostic for the conjugated N-cyano stretch, differentiating it from standard alkyl nitriles.
HR-LC-MS/MS Exact molecular weight and fragmentation pathways.High (pg/ng scale)High : Confirms the exact formula (C₄H₇N₃) and structural fragments (loss of methylamine or cyanamide).

Multi-Modal Spectroscopic Workflow

The following workflow illustrates the logical progression of orthogonal testing required to build a self-validating structural profile of the compound.

SpectroscopicWorkflow Prep Sample Preparation (N-Cyano-N'-methyl-ethanimidamide) FTIR FT-IR Spectroscopy (Vibrational Modes) Prep->FTIR Solid/Neat NMR 1D/2D NMR (Atomic Connectivity) Prep->NMR Dissolved in CDCl3 MS HR-LC-MS/MS (Exact Mass & Fragments) Prep->MS Diluted in MeOH/H2O Data Data Synthesis (Cross-Orthogonal Validation) FTIR->Data N-Cyano & Imine Stretches NMR->Data Chemical Shifts & J-Coupling MS->Data [M+H]+ & Product Ions Report Final Structural Confirmation Data->Report E-E-A-T Verified

Multi-modal spectroscopic workflow for the structural elucidation of N-Cyano-N'-methyl-ethanimidamide.

Deep Dive: Mechanistic Causality & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for mapping the carbon backbone of N-Cyano-N'-methyl-ethanimidamide.

  • Mechanistic Causality: The molecule contains two distinct methyl groups: a carbon-bound methyl (C-CH₃) and a nitrogen-bound methyl (N-CH₃). Because the nitrogen atom is highly electronegative and further deshielded by the conjugated amidine system, the N-CH₃ protons are shifted further downfield (~2.80–3.00 ppm) compared to the C-CH₃ protons (~2.35–2.50 ppm)[7],[6],[8].

  • Tautomerism Dynamics: When analyzed in an aprotic solvent like CDCl₃, the N-H proton exchanges slowly enough that vicinal coupling (³J) between the N-H and the N-CH₃ protons may be observed, splitting the N-CH₃ signal into a doublet. If trace moisture is present, rapid chemical exchange decouples this interaction, collapsing the signal into a singlet.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of the unique functional groups in the molecule, specifically the N-cyano moiety.

  • Mechanistic Causality: Standard alkyl nitriles (R-C≡N) typically exhibit a sharp stretching frequency around 2250 cm⁻¹. However, in N-Cyano-N'-methyl-ethanimidamide, the lone pair on the amidine nitrogen delocalizes into the cyano group (forming an N=C=N⁻ resonance structure). This conjugation lowers the bond order of the C≡N triple bond, shifting the vibrational frequency to a lower wavenumber, typically appearing as a strong, sometimes split band (due to Fermi resonance) between 2160 and 2240 cm⁻¹[9],[10],[11],[12].

High-Resolution LC-MS/MS

HRMS provides the exact mass and structural connectivity through collision-induced dissociation (CID).

  • Mechanistic Causality: The basic amidine nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice. The calculated exact mass for the protonated molecule [M+H]⁺ is m/z 98.0718. During MS/MS fragmentation, the weakest bonds break first. The molecule typically fragments via the neutral loss of methylamine (CH₃NH₂, 31 Da) to yield a product ion at m/z 67, or the loss of cyanamide (NH₂CN, 42 Da) to yield m/z 56.

Consolidated Spectroscopic Data

The following table summarizes the quantitative data benchmarks required to confirm the identity of N-Cyano-N'-methyl-ethanimidamide.

TechniqueSignal / PeakAssignmentDiagnostic Value
¹H NMR (CDCl₃) ~2.35 - 2.50 ppm (s, 3H)C-CH₃Confirms the acetamidine carbon backbone.
¹H NMR (CDCl₃) ~2.80 - 3.00 ppm (d/s, 3H)N-CH₃Confirms N-methylation; splitting depends on N-H exchange rate.
¹³C NMR (CDCl₃) ~115.0 - 118.0 ppm-C≡NConfirms the presence of the cyano carbon.
¹³C NMR (CDCl₃) ~162.0 - 165.0 ppmC=NConfirms the highly deshielded amidine core carbon.
FT-IR (ATR) ~2160 - 2240 cm⁻¹N-C≡N stretchHighly specific for cyanamide/N-cyano conjugation.
FT-IR (ATR) ~1640 - 1660 cm⁻¹C=N stretchConfirms the imine double bond.
HRMS (ESI+) m/z 98.0718[M+H]⁺Confirms exact molecular formula (C₄H₇N₃).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal checks are built into the methodology to prevent false positives.

Protocol 1: 1D & 2D NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of N-Cyano-N'-methyl-ethanimidamide in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is an aprotic solvent that minimizes rapid chemical exchange of the N-H proton, allowing for the observation of tautomeric states.

  • Acquisition: Acquire ¹H (minimum 16 scans) and ¹³C (minimum 256 scans) spectra at 298 K using a 400 MHz or higher spectrometer.

  • Self-Validation Step: Before interpreting the analyte peaks, verify the internal calibrants. The TMS peak must be exactly at 0.00 ppm, and the residual CHCl₃ solvent peak must be at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these are shifted, the entire spectrum is miscalibrated and must be re-phased.

Protocol 2: FT-IR (ATR) Analysis
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Run a background scan (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan subtracts atmospheric water vapor and CO₂, which can mask the critical N-H stretch region (~3200 cm⁻¹).

  • Sample Acquisition: Place 1–2 mg of the solid crystalline powder[1] directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact, then acquire the spectrum.

  • Self-Validation Step: Check the baseline. A sloping baseline indicates poor crystal contact or a scattering sample. Ensure the diagnostic N-C≡N peak (~2160–2240 cm⁻¹) is sharp and well-resolved from the baseline noise[9],[12].

Protocol 3: HR-LC-MS/MS Workflow
  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid provides the abundant protons necessary to drive the formation of [M+H]⁺ ions in the ESI source.

  • Tuning & Acquisition: Inject a 1 µg/mL dilution of the sample. Operate the mass spectrometer in ESI+ mode. Set the resolving power to at least 70,000 (FWHM) to ensure exact mass accuracy.

  • Self-Validation Step: Run a blank injection (solvent only) immediately prior to the sample. The blank must show no peak at m/z 98.0718. If a peak is present, there is carryover in the LC system, invalidating the subsequent sample run. The mass error of the sample peak must be ≤ 5 ppm compared to the theoretical mass.

References

  • Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications. innospk.com. Available at: [Link]

  • Cas 56563-12-3, N-Cyano-N'-methyl-ethanimidamide. lookchem.com. Available at:[Link]

  • 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules. nih.gov. Available at: [Link]

  • Production of n-cyanoacetamidine derivative (JPH05178834A). google.com/patents.
  • Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. jocpr.com. Available at: [Link]

  • Flash preparation of carbenoids: A different performance of cyanogen bromide. orientjchem.org. Available at: [Link]

  • Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. acs.org. Available at:[Link]

  • Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. researchgate.net. Available at:[Link]

Sources

Comparative

Evaluating the efficiency of different N-Cyano-N'-methyl-ethanimidamide synthesis pathways

Evaluating the Efficiency of N-Cyano-N'-methyl-ethanimidamide Synthesis Pathways N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3), frequently referred to as N-cyano-N'-methylacetamidine, is a highly versatile nitrogen-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Efficiency of N-Cyano-N'-methyl-ethanimidamide Synthesis Pathways

N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3), frequently referred to as N-cyano-N'-methylacetamidine, is a highly versatile nitrogen-containing intermediate (1)[1]. In agrochemical and pharmaceutical development, its primary application is serving as the core building block for the neonicotinoid insecticide acetamiprid (2)[2]. As global regulatory standards demand greener and more scalable chemical processes, evaluating the synthetic routes to this intermediate is essential for process chemists.

This guide objectively compares the two predominant synthetic methodologies: the industrially favored Pinner-Cyanamide Route and the alternative Cyanogen Halide Route , analyzing their mechanistic efficiency, scalability, and experimental robustness.

Mechanistic Evaluation of Synthesis Pathways

Pathway A: The Pinner-Cyanamide Route (Industrial Standard) This three-step pathway builds the amidine core sequentially from basic, low-cost starting materials (3)[3].

  • Pinner Reaction : Acetonitrile is reacted with methanol in the presence of anhydrous hydrogen chloride to form methyl acetimidate hydrochloride. Causality: The use of strictly anhydrous (dry) HCl is non-negotiable. Trace water will hydrolyze the intermediate nitrile directly to an unreactive amide, irreversibly halting the reaction sequence.

  • Cyanation : The imidate is treated with cyanamide ( NH2​CN ) under mildly basic conditions to yield methyl N-cyanoacetimidate. Causality: Temperature control (0–5 °C) is critical here. Imidate intermediates are thermally unstable and prone to rapid decomposition or trimerization into triazines at elevated temperatures (4)[4].

  • Amination : Nucleophilic acyl substitution with methylamine displaces the methoxy group, yielding the target N-cyano-N'-methyl-ethanimidamide.

Pathway B: The Cyanogen Halide Route (Lab-Scale Alternative) This pathway utilizes a direct condensation approach, reacting N-methylacetamide directly with cyanogen bromide ( BrCN ) to form the target compound ()[]. Causality: While this route condenses the workflow into a single major step by utilizing cyanogen bromide as a highly electrophilic cyanating agent, its industrial viability is severely limited. The extreme toxicity of BrCN , combined with the generation of stoichiometric bromide waste, results in poor atom economy and high environmental hazard. It remains a useful bench-scale alternative when rapid synthesis is required without isolating intermediates.

Quantitative Efficiency Comparison

Synthesis MetricPathway A: Pinner-CyanamidePathway B: Cyanogen Halide
Overall Yield 75% – 85%45% – 60%
Crude Purity > 95%~ 80% (Requires chromatography)
Scalability Excellent (Multi-ton industrial)Poor (Bench-scale only)
Atom Economy High (Methanol is the primary byproduct)Low (Generates stoichiometric HBr waste)
Reagent Toxicity Moderate (Methylamine, Cyanamide)Extremely High (Cyanogen Bromide)
Reaction Time 24 – 36 hours (Multi-step)8 – 12 hours (Single step)

Experimental Protocols

Protocol 1: Pathway A (Pinner-Cyanamide Route)

Self-Validating System: Validate the anhydrous nature of the solvent and reagents via Karl Fischer titration (< 50 ppm H2​O ) before initiating Step 1 to prevent amide formation.

  • Imidate Formation : Charge a dry, nitrogen-purged reactor with 1.0 eq of acetonitrile and 1.2 eq of anhydrous methanol. Cool the system to 0 °C. Bubble dry HCl gas through the solution until 1.1 eq is absorbed. Stir for 12 hours at 0–5 °C. Validation: Monitor the reaction via IR spectroscopy; the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ confirms the completion of the Pinner reaction.

  • Cyanation : To the resulting methyl acetimidate hydrochloride suspension, add 1.05 eq of an aqueous cyanamide solution dropwise, strictly maintaining the internal temperature below 5 °C. Neutralize cautiously with Na2​CO3​ to pH 7-8. Extract the methyl N-cyanoacetimidate intermediate using dichloromethane.

  • Amination : Concentrate the organic layer and dissolve the intermediate in absolute ethanol. Add 1.2 eq of methylamine (33% solution in absolute ethanol) dropwise at room temperature. Stir for 4 hours. Concentrate under reduced pressure and recrystallize from ethyl acetate to yield pure N-Cyano-N'-methyl-ethanimidamide as an off-white crystalline powder.

Protocol 2: Pathway B (Cyanogen Halide Route)

Safety Warning: Cyanogen bromide is highly toxic, volatile, and can cause severe respiratory damage. Perform strictly in a fume hood equipped with a caustic scrubber system.

  • Reaction Setup : Dissolve 1.0 eq of N-methylacetamide in anhydrous dichloromethane under an inert argon atmosphere. Add 1.5 eq of triethylamine to act as an acid scavenger.

  • Cyanation : Cool the mixture to -10 °C using a dry ice/acetone bath. Add a solution of 1.1 eq of cyanogen bromide in dichloromethane dropwise over 1 hour.

  • Workup & Validation : Allow the reaction to warm to room temperature and stir for 8 hours. Validation: Monitor via LC-MS for the formation of the target mass (m/z 98.12 for C4​H7​N3​ ). Quench the reaction with ice water, separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography (eluting with Hexane/Ethyl Acetate) to isolate the product.

Mandatory Visualization: Synthesis Pathways

SynthesisPathways A1 Acetonitrile + Methanol + Dry HCl A2 Methyl Acetimidate Hydrochloride A1->A2 Pinner Reaction (0-5 °C) A3 Methyl N-Cyanoacetimidate A2->A3 Cyanation Target N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3) A3->Target Amination B1 N-Methylacetamide + Cyanogen Bromide B1->Target Direct Cyanation & Condensation ReagA1 Cyanamide (NH2CN) + Base ReagA1->A3 ReagA2 Methylamine (CH3NH2) ReagA2->Target ReagB1 Triethylamine (Base) ReagB1->Target

Caption: Logical flow comparing the multi-step Pinner-Cyanamide route and the direct Cyanogen Halide route.

References

  • innospk.com - Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications.
  • ChemicalBook - N-Cyano-N'-methyl-ethanimidamide | 56563-12-3.
  • BOC Sciences - CAS 56563-12-3 (N-Cyano-N'-methyl-ethanimidamide).
  • GuideChem - Methyl N-cyanoethanimideate 5652-84-6 wiki.
  • Sigma-Aldrich - N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine PESTANAL.

Sources

Validation

Benchmarking N-Cyano-N'-methyl-ethanimidamide Performance in Advanced Chemical Synthesis Against Industry Standards

Introduction & Strategic Context N-Cyano-N'-methyl-ethanimidamide (NCME), identified by CAS number 56563-12-3, is a highly specialized amidine intermediate that has revolutionized the synthesis of cyano-substituted neoni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

N-Cyano-N'-methyl-ethanimidamide (NCME), identified by CAS number 56563-12-3, is a highly specialized amidine intermediate that has revolutionized the synthesis of cyano-substituted neonicotinoids[1]. While traditionally recognized as the critical building block for the broad-spectrum insecticide Acetamiprid[2], recent pharmacological evaluations have also benchmarked NCME for its significant inhibitory activity against dipeptidyl peptidase IV (DPP-4) and its potential in antiviral drug development[].

For researchers and drug development professionals, the decision to utilize NCME over traditional linear intermediates dictates the efficiency, scalability, and environmental footprint of the entire synthetic pipeline. This guide objectively benchmarks the performance of the NCME-driven convergent synthesis route against the traditional industry standard, providing actionable experimental data and self-validating protocols.

Mechanistic Causality: Convergent vs. Linear Pathways

The synthesis of complex cyanoamidines like Acetamiprid[4] historically relied on a linear, multi-step approach. Benchmarking the chemical logic of both routes reveals why NCME is now the industry standard for high-yield applications:

  • The Industry Standard (Linear Route): This pathway involves the amination of 2-Chloro-5-(chloromethyl)pyridine (CCMP) with methylamine to form an intermediate secondary amine (N-[(6-chloropyridin-3-yl)methyl]-N-methylamine)[5]. This intermediate is subsequently condensed with a cyano-reagent (e.g., ethyl N-cyanoethanimidate).

    • Mechanistic Flaw: Methylamine is a volatile gas/solution that is difficult to handle at scale. More critically, the secondary amine intermediate is highly nucleophilic and prone to over-alkylation, generating unwanted tertiary amine byproducts that depress yields and complicate downstream purification.

  • The NCME Benchmark (Convergent Route): This route utilizes NCME as a pre-assembled pharmacophore. CCMP is directly reacted with NCME via N-alkylation[6].

    • Mechanistic Advantage: The amidine nitrogen in NCME is significantly less nucleophilic than a free amine. By using a mild base, it can be selectively deprotonated and alkylated. This completely bypasses the over-alkylation risk, maximizing atom economy and ensuring a highly selective, single-step convergent coupling.

Performance Benchmarking Data

The following table summarizes the quantitative performance metrics of the NCME convergent route against the traditional linear methodology based on standardized pilot-scale data.

Performance MetricRoute A: NCME Convergent SynthesisRoute B: Traditional Linear SynthesisPerformance Delta
Overall Yield 88% – 92%70% – 78%+14% to +18%
Crude Purity (HPLC) > 95%~ 85%Significantly Higher
Reaction Steps 1 (from CCMP)2 (from CCMP)Reduced by 50%
Primary Impurity Profile Trace unreacted CCMP (Easily washed)Over-alkylated tertiary aminesSimplified Downstream Processing
E-Factor (Waste/Product) Low (High atom economy)High (Requires excess methylamine)Highly Sustainable

Experimental Protocol: Convergent Alkylation of NCME

To ensure scientific integrity and reproducibility, the following step-by-step methodology describes the NCME-based synthesis of Acetamiprid. This protocol is designed as a self-validating system , utilizing in-process controls to verify mechanistic success.

Objective: Synthesize high-purity Acetamiprid via the direct N-alkylation of NCME with CCMP.

Materials:

  • N-Cyano-N'-methyl-ethanimidamide (NCME, ≥98% purity)

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN, HPLC Grade)

Step-by-Step Methodology:

  • Reactor Preparation & Solvation: Charge a dry, glass-lined reactor with Acetonitrile (5 volumes relative to CCMP).

    • Causality: Acetonitrile is selected as a polar aprotic solvent. It maximizes the solubility of both organic reactants while strictly preventing the nucleophilic solvent interference that would occur if alcohols (like methanol) were used, which could competitively react with CCMP.

  • Base and Substrate Activation: Add 1.05 equivalents of NCME and 1.5 equivalents of anhydrous K₂CO₃. Stir the suspension at 20°C for 15 minutes.

    • Causality: K₂CO₃ acts as a mild, heterogeneous acid scavenger. Its specific pKa​ is perfectly calibrated to deprotonate the amidine nitrogen of NCME without triggering the alkaline hydrolysis of the sensitive cyano group—a known failure point when utilizing stronger bases like NaOH.

  • Electrophile Addition: Slowly add 1.0 equivalent of CCMP dropwise over 60 minutes, maintaining the internal temperature below 30°C.

    • Causality: Controlled dropwise addition prevents localized concentration spikes of the electrophile. This minimizes the formation of dimeric byproducts and safely dissipates the mild exotherm of the alkylation.

  • Thermal Activation & Self-Validation: Elevate the reactor temperature to 60–65°C and maintain for 5–6 hours. Monitor the reaction progress via HPLC (UV detection at 254 nm).

    • Causality & Validation: This temperature range provides optimal kinetic energy for the alkylation while remaining safely below the thermal degradation threshold of the cyanoamidine pharmacophore. The system is self-validating: the quantitative disappearance of the CCMP peak and the stabilization of the target API peak confirm reaction completion, validating the selectivity of the base.

  • Workup and Isolation: Cool the mixture to room temperature, filter out the inorganic salts (KCl and unreacted K₂CO₃), and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a methanol/water mixture.

    • Causality: The methanol/water solvent system exploits the differential solubility of the highly crystalline Acetamiprid against trace unreacted NCME, ensuring a final product purity of >98.5%.

Pathway Visualization

The following diagram illustrates the logical flow and chemical efficiency of the NCME convergent route compared to the traditional linear pathway.

G CCMP 2-Chloro-5-(chloromethyl)pyridine (CCMP) Intermediate N-[(6-chloropyridin-3-yl)methyl]-N-methylamine CCMP->Intermediate Route B: Linear (Traditional) Substitution Acetamiprid Acetamiprid (Target API) CCMP->Acetamiprid Route A: Convergent (NCME) Base, MeCN, 60°C NCME N-Cyano-N'-methyl-ethanimidamide (NCME) NCME->Acetamiprid Methylamine Methylamine Methylamine->Intermediate CyanoReagent Ethyl N-cyanoethanimidate CyanoReagent->Acetamiprid Intermediate->Acetamiprid Condensation

Fig 1: Synthetic pathways to Acetamiprid comparing the NCME convergent route vs. linear route.

References

  • [1] Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications. Innospk. Available at:[Link]

  • [4] Acetamiprid Compound Summary. National Center for Biotechnology Information (PubChem). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Cyano-N'-methyl-ethanimidamide proper disposal procedures

As a Senior Application Scientist, I understand that handling reactive intermediates requires more than just following a checklist; it requires a deep understanding of the chemical's mechanistic behavior to ensure absolu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling reactive intermediates requires more than just following a checklist; it requires a deep understanding of the chemical's mechanistic behavior to ensure absolute safety and environmental compliance.

N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3) is a highly valuable organic intermediate widely utilized in the synthesis of the neonicotinoid insecticide acetamiprid, as well as in various pharmaceutical development pipelines[1]. However, due to its cyano moiety and amidine structure, it presents specific toxicological risks. Improper disposal can lead to severe environmental contamination and the potential release of toxic nitrogen oxides (NOx) and cyanide derivatives during uncontrolled degradation[2].

This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of this compound.

Physicochemical & Hazard Profile

To design an effective disposal protocol, we must first understand the physical parameters that dictate the chemical's behavior. The following data informs our choice of containment materials and destruction methods.

PropertyValue / DescriptionOperational Implication
CAS Number 56563-12-3Unique identifier for waste manifesting[3].
Molecular Formula C4H7N3High nitrogen content dictates NOx generation upon combustion.
Boiling Point 132.6 °C at 760 mmHgLow volatility at room temperature reduces inhalation risk of vapors, but dust formation remains a hazard[4].
Flash Point 34 °CFlammable. Requires spark-proof tools and explosion-proof equipment during spill cleanup[2].
Primary Hazard Toxic if swallowed / Aquatic toxicityMust never be discharged into municipal sewer systems or surface waters[3].

Risk Assessment & The Causality of Disposal Choices

Why Controlled Incineration? Standard landfill disposal of the raw chemical is strictly prohibited. Because N-Cyano-N'-methyl-ethanimidamide contains a cyano group, uncontrolled burning or environmental degradation can release highly toxic byproducts. The authoritative standard for its destruction is controlled incineration with flue gas scrubbing [2].

Causality: The high temperatures of a licensed chemical incinerator completely break the carbon-nitrogen bonds. The mandatory flue gas scrubber (often utilizing alkaline solutions) captures the resulting nitrogen oxides (NOx) and any trace hydrogen cyanide (HCN) gas, neutralizing them into harmless salts before exhaust is released into the atmosphere.

Step-by-Step Disposal Methodology

This protocol ensures a closed-loop system where every step validates the safety of the next, preventing accidental exposure or environmental release.

Phase A: Spill Containment & Collection
  • Isolate the Area: Immediately evacuate non-essential personnel. Ensure the area is well-ventilated and remove all sources of ignition[3].

  • PPE Verification: Operators must don chemical impermeable gloves, eye protection (goggles/face shield), and a P2 (EN 143) respirator cartridge to prevent dust inhalation.

  • Mechanical Collection: Do not flush with water. Use spark-proof tools to carefully sweep up the adhered or spilled material to avoid raising dust[2].

  • Temporary Storage: Place the collected material into a tightly closed, compatible hazardous waste container (e.g., high-density polyethylene).

Phase B: Chemical Destruction
  • Waste Manifesting: Label the container clearly with "Hazardous Waste: N-Cyano-N'-methyl-ethanimidamide (CAS 56563-12-3) - Toxic/Flammable".

  • Transfer to Licensed Facility: Transfer the waste to a licensed chemical destruction plant.

  • Incineration: The facility must process the waste via controlled incineration equipped with continuous flue gas scrubbing[2].

Phase C: Contaminated Packaging Handling
  • Triple Rinsing: Empty containers must be triply rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous chemical waste (sent to incineration).

  • Physical Destruction: Puncture or crush the cleaned packaging to render it unusable for any other purpose[2].

  • Final Disposition: The punctured, triple-rinsed containers may then be disposed of in a sanitary landfill, or if combustible, sent to the incinerator[2].

Operational Workflow Visualization

The following diagram maps the logical decision tree for handling both spilled material and empty packaging, ensuring no contaminated element escapes the controlled disposal loop.

G Start N-Cyano-N'-methyl-ethanimidamide Disposal Workflow Spill Spill / Leakage Start->Spill Unused Unused / Expired Reagent Start->Unused Packaging Empty Packaging Start->Packaging Contain Contain & Sweep (Spark-proof tools, No Water) Spill->Contain Pack Seal in Compatible Hazardous Waste Container Unused->Pack Rinse Triple Rinse (Collect Rinsate as Waste) Packaging->Rinse Contain->Pack Incinerate Licensed Facility: Controlled Incineration (Flue Gas Scrubbing) Pack->Incinerate Chemical Waste Rinse->Pack Rinsate Puncture Puncture / Crush Container Rinse->Puncture Puncture->Incinerate Combustible Materials Landfill Sanitary Landfill Puncture->Landfill Cleaned Plastic/Metal

Figure 1: Decision matrix and workflow for the containment, neutralization, and disposal of N-Cyano-N'-methyl-ethanimidamide.

References

  • Lookchem. (n.d.). Cas 56563-12-3,N-Cyano-N'-methyl-ethanimidamide. Retrieved April 1, 2026, from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling N-Cyano-N'-methyl-ethanimidamide

As a Senior Application Scientist, I frequently consult on the safe handling and operational integration of highly reactive chemical intermediates. N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3) is a specialized orga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling and operational integration of highly reactive chemical intermediates. N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3) is a specialized organic compound primarily utilized as a critical building block in the synthesis of the neonicotinoid insecticide acetamiprid 1. Furthermore, it is increasingly investigated for its role in synthesizing dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes management .

Because this compound contains a reactive cyano group and exhibits moderate flammability, its handling requires rigorous safety protocols. This guide provides an authoritative, step-by-step framework for personal protective equipment (PPE) selection, engineering controls, and operational workflows to ensure both operator safety and experimental integrity.

Physicochemical Profiling and Hazard Assessment

Before designing a safety protocol, we must understand the physical and chemical behavior of the substance. N-Cyano-N'-methyl-ethanimidamide is an off-white to brown crystalline powder 1. Its low flash point of 34°C is highly unusual for a solid with a melting point near 100°C, indicating that it may release flammable vapors or sublime under specific conditions, posing a localized deflagration risk if exposed to static discharge 1, 3.

PropertyValueOperational Implication
CAS Number 56563-12-3Unique identifier for SDS retrieval and inventory tracking.
Molecular Formula C4H7N3High nitrogen content; emits toxic NOx and HCN upon thermal decomposition.
Molecular Weight 97.12 g/mol Lightweight powder; prone to aerosolization and dust formation.
Melting Point 97.2 – 100.4 °CSolid at room temperature; requires localized heating for melt-phase reactions.
Boiling Point 132.6 °C (at 760 mmHg)Relatively low boiling point; risk of volatilization during exothermic reactions.
Flash Point 34 °CModerate flammability; necessitates anti-static handling and spark-free environments.
Density 0.96 g/cm³Less dense than water; will float if spilled in aqueous environments.
Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the physicochemical hazards identified above. When handling N-Cyano-N'-methyl-ethanimidamide, the following self-validating PPE system must be strictly enforced 3:

  • Respiratory Protection:

    • Equipment: NIOSH-approved N95 or P100 particulate respirator. For large-scale transfers, a Powered Air-Purifying Respirator (PAPR) is required.

    • Causality: The compound's low density (0.96 g/cm³) makes it highly susceptible to dust formation. Inhalation of cyano-amidines can lead to severe respiratory irritation and systemic toxicity 4.

  • Hand Protection:

    • Equipment: Double-gloving with impermeable nitrile or butyl rubber gloves.

    • Causality: The cyano group presents a risk of dermal absorption. Nitrile provides excellent resistance to organic intermediates, while double-gloving ensures a fail-safe barrier if the outer glove is compromised during mechanical manipulation.

  • Eye and Face Protection:

    • Equipment: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, supplemented by a full-face shield during solvent dissolution.

    • Causality: Crystalline dust can cause severe mechanical and chemical irritation to the ocular mucosa. A face shield protects against splashes when the compound is dissolved in organic solvents like acetonitrile or methanol.

  • Body Protection:

    • Equipment: Fire/flame-resistant, antistatic laboratory coat (e.g., Nomex) and closed-toe, non-sparking footwear.

    • Causality: The flash point of 34°C dictates that any electrostatic discharge (ESD) could ignite localized vapors or dust clouds. Antistatic clothing breaks the fire triangle by eliminating the ignition source.

Operational Workflows & Engineering Controls

To maintain scientific integrity and safety, engineering controls must supersede PPE. All handling must occur within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of at least 100 fpm 3.

Methodology 1: Safe Handling and Reagent Preparation
  • Preparation: Purge the weighing enclosure with inert gas (Nitrogen or Argon) to displace oxygen, mitigating the flammability risk associated with the 34°C flash point.

  • Weighing: Use grounded, non-sparking spatulas (e.g., PTFE-coated or ceramic) to transfer the off-white crystalline powder. Causality: Prevents electrostatic discharge that could ignite the powder.

  • Dissolution: Slowly add the powder to the pre-chilled solvent (e.g., Acetonitrile) under continuous magnetic stirring. Causality: Controls the heat of dissolution and prevents the localized accumulation of flammable vapors.

Methodology 2: Synthesis of Acetamiprid (Application Workflow)

N-Cyano-N'-methyl-ethanimidamide is most famously utilized to synthesize the insecticide acetamiprid 1, 5. The following protocol outlines a standard, lab-scale nucleophilic substitution workflow:

  • Reactor Setup: Equip a 500 mL round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer. Add 200 mL of anhydrous acetonitrile and 0.05 moles of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild base to deprotonate the amidine without causing hydrolysis of the cyano group.

  • Reagent Addition: Add 0.02 moles of N-Cyano-N'-methyl-ethanimidamide to the suspension. Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Electrophile Introduction: Dropwise, add 0.02 moles of 2-Chloro-5-(chloromethyl)pyridine dissolved in 50 mL of acetonitrile. Causality: Dropwise addition controls the exothermic alkylation reaction, preventing solvent boil-over.

  • Reflux and Monitoring: Heat the reaction mixture to 80°C (reflux) for 4–6 hours. Monitor the disappearance of the starting material via HPLC (UV detection at 247 nm) 5.

  • Workup: Cool to room temperature, filter the inorganic salts over a Celite pad, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure acetamiprid.

AcetamipridSynthesis Start Start: Purge Reactor with Inert Gas (N2/Ar) Step1 Suspend K2CO3 in Dry Acetonitrile Start->Step1 Step2 Add N-Cyano-N'-methyl- ethanimidamide Step1->Step2 Step3 Add 2-Chloro-5- (chloromethyl)pyridine Step2->Step3 Reaction Reflux at 80°C (Monitor via HPLC) Step3->Reaction Workup Filter Salts & Concentrate Filtrate Reaction->Workup Product Crystallize Acetamiprid (Active Ingredient) Workup->Product

Experimental Workflow: Synthesis of Acetamiprid from N-Cyano-N'-methyl-ethanimidamide.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure 3.

Emergency Spill Protocol:

  • Isolation: Immediately evacuate personnel from the immediate area and upwind of the spill. Remove all sources of ignition (e.g., hot plates, open flames) due to the compound's flammability.

  • Containment: Do NOT dry sweep. Dry sweeping generates toxic, flammable dust clouds. Instead, gently cover the spill with a damp, non-combustible absorbent material (e.g., sand or earth).

  • Collection: Use non-sparking plastic shovels to collect the absorbed material. Place it into a clearly labeled, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill area with a mild alkaline solution (pH 9-10) followed by copious amounts of water. Causality: The alkaline environment prevents the potential formation of hydrogen cyanide (HCN) gas, which can occur if cyano-compounds are exposed to strong acids.

Disposal Plan: N-Cyano-N'-methyl-ethanimidamide and its contaminated absorbents must never be flushed down the drain. It must be classified as hazardous chemical waste. Send the sealed containers to a RCRA-approved waste facility for high-temperature incineration (above 1000°C) equipped with nitrogen oxide (NOx) scrubbers to safely neutralize the combustion byproducts 6.

References
  • Exploring N-Cyano-N-Methyl-Ethanimidamide: Properties and Applications. innospk.com.[https://vertexaisearch.cloud.google.
  • Cas 56563-12-3,N-Cyano-N'-methyl-ethanimidamide. lookchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcSaTP20mQBBe5yPaSMrP6x6AgJodAEn6-YOqQkC5hx8WSRpHjMkKUqtsMC_wcYCIIVsCzy1SQdxgcm6WmZ6DFrsxyWWNF6PDuhJ_4LwcAdlkOEg_GMOGFhX5qfMPIN3Po8DcQENUo]
  • CAS 56563-12-3 (N-Cyano-N'-methyl-ethanimidamide). bocsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkjf9gn3PofDyEW_yfhYhcMwagwrJoSQFNo3v3EDgAuUqvjzRSTHDf_Vmh1cQPFwlFK0L2D-bw28-4s01eO_gky3QZUkDgr9RYouCKs78OsQ7Wt34e7w_7oKRy9kUsPECZTDCa3PjeclBF0MkX8ag9yV4cz9nJPsCpouEe1QIFxKoz16BlzWcrfXpuAJGy3VAbOg==]
  • N-Cyano-N'-methyl-ethanimidamide SDS, 56563-12-3 Safety Data Sheets. echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErPFpsb0EUaOYZgQihIRdBSmJhoix13NbnVdKO6euM-v7ZIQSxFUszjvbMEtEJOowd7AsVW8ySY7JbcQUj2-TZ-UxWYuD9j5CZ0N77VsyYjXz5dhO6jff-5VKYXZceEqdHwLrZzMbPZTi9_YM70k16ok01K_lDgN2oJsx84Z80FL6on4WSYSnp]
  • Acetamiprid (CAS Number: 135410-20-7). caymanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsZ3Z8RPm2oAGY8VmdOHlKAZYxsCtmyvPHWcKzR-nG5wIM453BYQAMcsoIyCou7zGWjJlXM7wbszwI-xMdfEQ7ZOrkyfMsXOSWgmBxaI3GbzczY9VcUD50LnlAbSVVYkmuRTI0VpYPzvMQlGyq3g==]
  • Acetamiprid 20 % SP SDS. corteva.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrdBzMfNsbSpgaSvoFDj1s7EEX3nIvNoH5V6-Fq6sP2ccAeDtBQECRBCKhaQUoRKjizTl4rQvs4nx8x4VDk_EK_9-1vxO8Ped_52b_GgF5mvWLUL1wrIOHXgGZIIieUZ9YVTwO-IasxZXSqttG07vW07F6FAQTgpjD4H2_0RUDMvxB75XLReBrAnwDlf67A-UOC434l0OmK8TNTP8=]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.